molecular formula C16H16IN B139217 1-Benzhydryl-3-iodoazetidine CAS No. 125735-40-2

1-Benzhydryl-3-iodoazetidine

Cat. No.: B139217
CAS No.: 125735-40-2
M. Wt: 349.21 g/mol
InChI Key: IBCVAYQWXMWFLD-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-iodoazetidine (CAS 125735-40-2) is a high-value azetidine derivative designed for advanced research and development. Its molecular structure, featuring a reactive iodine atom and a protective benzhydryl group, makes it an essential electrophilic building block in organic synthesis and drug discovery. This compound is particularly valuable in medicinal chemistry for constructing novel bioactive molecules. Research indicates its potential in developing antibacterial and antiparasitic agents , with studies focusing on its ability to target bacterial fatty acid biosynthesis pathways, such as the FabI enzyme, a promising mechanism against antibiotic-resistant pathogens . In synthetic chemistry , this compound serves as a key precursor in various transformations. The iodine substituent readily undergoes nucleophilic substitution and participates in cross-coupling reactions , such as the Pd-catalyzed Hiyama coupling, to form 3-arylazetidines . Furthermore, the azetidine ring functions as a constrained amino acid surrogate , making it useful in peptidomimetics and nucleic acid chemistry . The compound can be synthesized via an optimized phase-transfer catalyzed method using tetrabutylammonium bromide (TBAB) and cesium carbonate, offering reduced reaction time and higher yields (78-82%) . Handling & Safety: Store sealed in a dry environment at 2-8°C, protected from light . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzhydryl-3-iodoazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16IN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCVAYQWXMWFLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428546
Record name 1-benzhydryl-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125735-40-2
Record name 1-benzhydryl-3-iodoazetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzhydryl-3-iodoazetidine structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzhydryl-3-iodoazetidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document outlines its chemical structure, nomenclature, physicochemical properties, and a detailed synthetic protocol.

Compound Identification

This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds. The benzhydryl group (diphenylmethyl) at the nitrogen atom provides steric bulk and influences the molecule's overall properties. The iodine atom at the 3-position serves as a versatile functional group for further chemical transformations, such as cross-coupling reactions.

Chemical Structure:

this compound Structure

IUPAC Name: 1-(diphenylmethyl)-3-iodoazetidine[1]

Synonyms:

  • N-Benzhydryl-3-iodoazetidine[1]

  • Azetidine, 1-(diphenylmethyl)-3-iodo-[1]

  • 3-Iodo-N-benzhydrylazetidine[1]

  • 1-Diphenylmethyl-3-iodoazacyclobutane[1]

Physicochemical Data

PropertyValueSource
CAS Number 125735-40-2[1]
Molecular Formula C16H16IN[1]
Molecular Weight 349.21 g/mol [1]

Experimental Protocols

The synthesis of this compound can be achieved via a two-step process starting from benzhydrylamine and epichlorohydrin. The first step involves the formation of the precursor, 1-benzhydrylazetidin-3-ol, which is subsequently iodinated.

Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

A common method for the synthesis of the precursor alcohol involves the reaction of benzhydrylamine with epichlorohydrin followed by cyclization.

Procedure:

  • Prepare a solution of benzhydrylamine in an appropriate organic solvent (e.g., ethanol, propanol).

  • Slowly add epichlorohydrin to the solution while maintaining a controlled temperature, typically between 20-25°C. The molar ratio of benzhydrylamine to epichlorohydrin is generally around 1:1.3.

  • The reaction mixture is stirred for an extended period (e.g., 48-72 hours) at room temperature, followed by a period of reflux to drive the cyclization.

  • The resulting 1-benzhydryl-3-hydroxylazetidine can be isolated and purified. For the hydrochloride salt, the reaction mixture can be treated with hydrochloric acid to precipitate the product as white crystals.

Iodination of 1-Benzhydrylazetidin-3-ol

While a specific protocol for the iodination of 1-benzhydrylazetidin-3-ol is not detailed in the provided search results, a general procedure can be adapted from the synthesis of structurally similar compounds like 1-Boc-3-iodoazetidine. This reaction typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an iodide source.

Proposed Procedure:

  • Dissolve 1-benzhydrylazetidin-3-ol in an appropriate aprotic solvent (e.g., toluene, dichloromethane).

  • To this solution, sequentially add imidazole, triphenylphosphine, and iodine. These reagents form a phosphonium iodide intermediate which facilitates the conversion of the alcohol to the iodide.

  • The reaction mixture is heated (e.g., to 100°C) for a period to ensure complete conversion.

  • Upon completion, the reaction is cooled to room temperature and quenched, for instance, by pouring it into an aqueous sodium bicarbonate solution.

  • Excess triphenylphosphine can be quenched by the addition of iodine until a persistent iodine color is observed in the organic layer.

  • The organic layer is separated, washed with saturated aqueous sodium thiosulfate to remove excess iodine, and dried over an anhydrous salt like sodium sulfate.

  • The crude product can be purified by silica gel column chromatography to afford this compound.

Synthetic Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its starting materials.

G Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Iodination A Benzhydrylamine C 1-Benzhydrylazetidin-3-ol A->C Reaction & Cyclization B Epichlorohydrin B->C Reaction & Cyclization D 1-Benzhydrylazetidin-3-ol F This compound D->F Iodination E Iodine, Triphenylphosphine, Imidazole E->F Iodination

Caption: Synthetic pathway for this compound.

References

CAS number and molecular formula of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a proposed synthesis of 1-Benzhydryl-3-iodoazetidine. Due to the limited availability of public data on this specific compound, this document also discusses the known biological activities of structurally related compounds to infer its potential areas of pharmacological interest.

Core Compound Information

IdentifierValueReference
Chemical Name This compound[1]
CAS Number 125735-40-2[1][2]
Molecular Formula C₁₆H₁₆IN[1][2]
Molecular Weight 349.21 g/mol [1][2]
Synonyms N-Benzhydryl-3-iodoazetidine[2]

Proposed Synthesis

Experimental Protocol: Proposed Iodination of 1-Benzhydrylazetidin-3-ol

This protocol is adapted from the synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine and should be optimized for the specific substrate.[3]

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Toluene

  • Imidazole

  • Triphenylphosphine

  • Iodine

  • Aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 1-Benzhydrylazetidin-3-ol in toluene within a reaction vessel.

  • Sequentially add imidazole, triphenylphosphine, and iodine to the solution.

  • Heat the reaction mixture, for example, at 100°C for 1 hour, while monitoring the reaction progress via Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous sodium bicarbonate solution to neutralize any acid.

  • Add iodine to quench the excess triphenylphosphine until the iodine color persists in the organic layer.

  • Separate the organic layer and wash it with a saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product 1_Benzhydrylazetidin_3_ol 1-Benzhydrylazetidin-3-ol Reaction Reaction at 100°C 1_Benzhydrylazetidin_3_ol->Reaction Reagents Imidazole, Triphenylphosphine, Iodine Reagents->Reaction Solvent Toluene Solvent->Reaction Workup Aqueous Workup (NaHCO₃, Na₂S₂O₃) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific biological data and studies on signaling pathways directly involving this compound in the public domain. However, the benzhydryl moiety is a common scaffold in various biologically active compounds, suggesting potential areas for investigation.

Compounds containing a benzhydryl group have shown a wide range of biological activities, including antiviral and anti-leishmanial properties.[4] For instance, certain 1-benzhydryl-piperazine derivatives have been identified as potent histone deacetylase (HDAC) inhibitors with anti-cancer activity, particularly against breast cancer cell lines.[5][6] It is important to note that these activities are not directly attributable to this compound but suggest that this compound could be a valuable intermediate or a candidate for screening in similar biological assays.

Due to the absence of specific studies, no signaling pathways involving this compound can be definitively described or visualized at this time. Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

References

Spectroscopic and Synthetic Profile of 1-Benzhydryl-3-iodoazetidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-Benzhydryl-3-iodoazetidine (CAS No. 125735-40-2). Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents predicted spectroscopic characteristics based on the analysis of its chemical structure and comparison with analogous compounds. A detailed, plausible experimental protocol for its synthesis is also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.20-7.40m10HAr-H (Benzhydryl)
~4.50s1HCH (Ph)₂
~4.20m1HCH -I
~3.80t2HCH ₂ (Azetidine ring, adjacent to N)
~3.20t2HCH ₂ (Azetidine ring, adjacent to CH-I)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~142Quaternary Ar-C (Benzhydryl)
~128.5Ar-C H (Benzhydryl)
~127.5Ar-C H (Benzhydryl)
~127.0Ar-C H (Benzhydryl)
~78C H(Ph)₂
~60C H₂ (Azetidine ring)
~20C H-I

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3050-3020MediumC-H stretch (Aromatic)
2950-2850MediumC-H stretch (Aliphatic)
1600, 1495, 1450Medium-StrongC=C stretch (Aromatic ring)
~1150MediumC-N stretch
750-700StrongC-H bend (Aromatic, monosubstituted)
~550MediumC-I stretch

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
349.04[M]⁺ (Molecular Ion)
222.12[M-I]⁺
167.09[CH(Ph)₂]⁺ (Benzhydryl cation)

Experimental Protocols

The synthesis of this compound can be achieved from its corresponding hydroxyl precursor, 1-Benzhydryl-3-hydroxyazetidine, through a nucleophilic substitution reaction.

Synthesis of this compound

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Iodine (I₂)

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq) and triphenylphosphine (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine (1.5 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to reduce excess iodine.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagram illustrates the synthetic pathway for the preparation of this compound from its hydroxy precursor.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product start 1-Benzhydryl-3-hydroxyazetidine end This compound start->end Nucleophilic Substitution reagents I₂, PPh₃, Imidazole

Caption: Synthesis of this compound.

An In-depth Technical Guide on the Solubility and Stability of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-Benzhydryl-3-iodoazetidine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and outlines detailed experimental protocols for determining its precise physicochemical properties.

Core Compound Information

PropertyValue/PredictionSource/Rationale
IUPAC Name 1-(diphenylmethyl)-3-iodoazetidine---
CAS Number 125735-40-2ChemScene
Molecular Formula C₁₆H₁₆INChemScene
Molecular Weight 349.21 g/mol ChemScene
Structure ChemScene

Predicted Solubility Profile

The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents. This is based on the presence of the large, non-polar benzhydryl group. The azetidine ring and the iodine atom introduce some polarity, but the overall character of the molecule is lipophilic.

SolventPredicted SolubilityRationale
Water Very LowThe dominant benzhydryl group is highly hydrophobic.
Phosphate-Buffered Saline (PBS) Very LowSimilar to water; the salt content is unlikely to significantly increase the solubility of this non-ionic compound.
Ethanol SolubleThe hydroxyl group and alkyl chain of ethanol can interact favorably with the solute.
Methanol SolubleSimilar to ethanol, it is a polar protic solvent capable of dissolving a range of organic compounds.
Dimethyl Sulfoxide (DMSO) Highly SolubleA powerful, polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds.
Dichloromethane (DCM) SolubleA non-polar solvent that should effectively solvate the non-polar benzhydryl moiety.
Chloroform SolubleSimilar to DCM, it is a good solvent for many organic molecules.
Ethyl Acetate Moderately SolubleA solvent of intermediate polarity that is likely to dissolve the compound.
Acetonitrile Moderately SolubleA polar aprotic solvent that should be a suitable solvent.
Hexane Sparingly Soluble to InsolubleA non-polar solvent that may not be polar enough to overcome the crystal lattice energy of the solid compound.

Predicted Stability Profile and Degradation Pathways

This compound is expected to be sensitive to light and high temperatures due to the presence of the iodo-substituent, which can be a leaving group. The azetidine ring may be susceptible to ring-opening reactions under strongly acidic or basic conditions.

ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Moderate to LowPotential for azetidine ring opening or hydrolysis of the C-I bond.
Basic (e.g., 0.1 M NaOH) Moderate to LowPotential for azetidine ring opening or elimination of HI.
Oxidative (e.g., 3% H₂O₂) ModerateThe tertiary amine and the carbon-iodine bond could be susceptible to oxidation.
Thermal (e.g., >60°C) Moderate to LowThe C-I bond is likely the weakest point and may undergo homolytic cleavage.
Photolytic (e.g., UV/Vis light) LowCarbon-iodine bonds are known to be photolabile, leading to radical formation.

A potential degradation pathway for this compound under hydrolytic conditions could involve the cleavage of the carbon-iodine bond to form 1-Benzhydrylazetidin-3-ol.

Experimental Protocols

Solubility Determination: Kinetic Solubility Assay

This protocol outlines a high-throughput method for determining the kinetic solubility of a compound.

1. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

2. Assay Procedure:

  • Add 2 µL of the 10 mM stock solution to 198 µL of the aqueous buffer in a 96-well microplate. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 2 hours.

  • After incubation, visually inspect the wells for precipitate.

  • To quantify the soluble compound, filter the samples through a 0.45 µm filter plate.

  • Analyze the filtrate by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.

3. Data Analysis:

  • Construct a calibration curve using known concentrations of the compound.

  • Determine the concentration of the compound in the filtered samples from the calibration curve. This concentration represents the kinetic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, as mandated by ICH guidelines.[1][2]

1. Preparation of Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2]

3. Analysis:

  • At appropriate time points, withdraw samples and neutralize if necessary.

  • Analyze all stressed samples, along with a control sample (stored at 4°C in the dark), by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water and acetonitrile with a UV detector).

  • The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Stock Solution\n(10 mM in DMSO) Stock Solution (10 mM in DMSO) Mix in 96-well plate\n(1% DMSO) Mix in 96-well plate (1% DMSO) Stock Solution\n(10 mM in DMSO)->Mix in 96-well plate\n(1% DMSO) Aqueous Buffer\n(e.g., PBS pH 7.4) Aqueous Buffer (e.g., PBS pH 7.4) Aqueous Buffer\n(e.g., PBS pH 7.4)->Mix in 96-well plate\n(1% DMSO) Incubate & Shake\n(2 hours, RT) Incubate & Shake (2 hours, RT) Mix in 96-well plate\n(1% DMSO)->Incubate & Shake\n(2 hours, RT) Filter\n(0.45 µm) Filter (0.45 µm) Incubate & Shake\n(2 hours, RT)->Filter\n(0.45 µm) Analyze Filtrate\n(HPLC-UV or LC-MS/MS) Analyze Filtrate (HPLC-UV or LC-MS/MS) Filter\n(0.45 µm)->Analyze Filtrate\n(HPLC-UV or LC-MS/MS) Determine Concentration Determine Concentration Analyze Filtrate\n(HPLC-UV or LC-MS/MS)->Determine Concentration

Caption: Experimental workflow for kinetic solubility determination.

G This compound This compound Degradation Product A Degradation Product A This compound->Degradation Product A Acid/Base Hydrolysis Degradation Product B Degradation Product B This compound->Degradation Product B Oxidation Degradation Product C Degradation Product C This compound->Degradation Product C Heat Degradation Product D Degradation Product D This compound->Degradation Product D Light

Caption: Logical relationships in forced degradation studies.

References

The Azetidine Advantage: 1-Benzhydryl-3-iodoazetidine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. A key strategy in this endeavor is the exploration of unique molecular scaffolds that can serve as building blocks for diverse and potent drug candidates. Among these, the strained four-membered azetidine ring has emerged as a "privileged scaffold" due to its ability to impart desirable physicochemical properties to drug molecules, including improved metabolic stability, aqueous solubility, and three-dimensional diversity. This technical guide focuses on the synthesis and potential applications of a particularly valuable, yet underexplored, azetidine derivative: 1-Benzhydryl-3-iodoazetidine . The presence of the bulky benzhydryl protecting group and the reactive iodine atom at the 3-position makes this compound a versatile intermediate for the synthesis of complex, medicinally relevant molecules, particularly in the realm of central nervous system (CNS) disorders.

Core Applications: A Gateway to Novel Spirocyclic Scaffolds for CNS Targets

A primary application of this compound lies in its use as a key building block for the synthesis of spirocyclic piperidine derivatives. The iodo group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the construction of intricate molecular architectures. A notable example is the synthesis of spiropiperidines that act as potent antagonists for the Opioid Receptor-Like 1 (ORL-1), also known as the Nociceptin/Orphanin FQ (N/OFQ) receptor. The ORL-1 receptor system is a compelling target for the development of novel therapeutics for pain, depression, and anxiety.

The key synthetic transformation involves the reaction of this compound with a suitable piperidone derivative, such as 1-Boc-4-piperidone, to form a spirocyclic azetidinium iodide intermediate, which is then neutralized to the desired spiropiperidine. This spirocyclic core can be further elaborated to generate a library of potent ORL-1 antagonists.

Quantitative Data: Synthesis Yields and Biological Activity

The following table summarizes the yield for the key spirocyclization step and the in vitro binding affinities of representative final compounds for the human ORL-1 receptor.

Intermediate/Final CompoundSynthetic StepReagents & ConditionsYield (%)ORL-1 Binding Affinity (Ki, nM)
tert-Butyl 1'-benzhydrylspiro[piperidine-4,3'-azetidine]-1-carboxylateSpirocyclizationThis compound, 1-Boc-4-piperidone, K₂CO₃, CH₃CN, reflux70-80%N/A
Example Compound 1 N-AlkylationDeprotected spiro-amine, Cyclopentyl-methylbromide, K₂CO₃, CH₃CN, reflux-0.8
Example Compound 2 N-AlkylationDeprotected spiro-amine, Cyclohexyl-methylbromide, K₂CO₃, CH₃CN, reflux-1.2
Example Compound 3 N-AlkylationDeprotected spiro-amine, Cycloheptyl-methylbromide, K₂CO₃, CH₃CN, reflux-0.5
Example Compound 4 N-AlkylationDeprotected spiro-amine, 4-Fluorobenzyl chloride, K₂CO₃, CH₃CN, reflux-2.5

Experimental Protocols

Synthesis of this compound

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Imidazole

  • Triphenylphosphine

  • Iodine

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) in toluene, sequentially add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).

  • Heat the reaction mixture to 100 °C for 1 hour.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Synthesis of tert-Butyl 1'-benzhydrylspiro[piperidine-4,3'-azetidine]-1-carboxylate

Materials:

  • This compound

  • tert-Butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • A mixture of this compound (1.0 eq), tert-butyl 4-oxopiperidine-1-carboxylate (1.2 eq), and potassium carbonate (3.0 eq) in acetonitrile is heated at reflux for 16 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to give tert-butyl 1'-benzhydrylspiro[piperidine-4,3'-azetidine]-1-carboxylate.

Visualizing the Science: Workflows and Pathways

To provide a clearer understanding of the synthetic utility and biological context of this compound, the following diagrams illustrate the key experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_start Starting Materials cluster_reaction Spirocyclization cluster_intermediate Spirocyclic Intermediate cluster_deprotection Deprotection cluster_final Final Product Scaffold 1_Benzhydryl_3_iodoazetidine This compound Reaction_Vessel Reaction: K₂CO₃, CH₃CN, Reflux 1_Benzhydryl_3_iodoazetidine->Reaction_Vessel 1_Boc_4_piperidone 1-Boc-4-piperidone 1_Boc_4_piperidone->Reaction_Vessel Spiro_Intermediate tert-Butyl 1'-benzhydrylspiro [piperidine-4,3'-azetidine]-1-carboxylate Reaction_Vessel->Spiro_Intermediate Yield: 70-80% Deprotection_Step Boc & Benzhydryl Removal Spiro_Intermediate->Deprotection_Step Final_Scaffold Spiro[piperidine-4,3'-azetidine] Deprotection_Step->Final_Scaffold

Caption: Synthetic workflow for the preparation of a key spiropiperidine scaffold.

ORL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ORL1_Receptor ORL-1 Receptor (GPCR) Gi_Go Gi/o Protein ORL1_Receptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channels Ca²⁺ Channels Gi_Go->Ca_channels Inhibits K_channels K⁺ Channels Gi_Go->K_channels Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channels->Ca_influx K_efflux ↑ K⁺ Efflux K_channels->K_efflux Neuronal_Activity ↓ Neuronal Excitability Ca_influx->Neuronal_Activity K_efflux->Neuronal_Activity Nociceptin Nociceptin (Agonist) Nociceptin->ORL1_Receptor Activates Antagonist Spiro-azetidine Antagonist Antagonist->ORL1_Receptor Blocks

Caption: Simplified signaling pathway of the ORL-1 receptor.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility in the construction of complex spirocyclic systems, particularly those targeting CNS receptors like ORL-1, underscores its potential in modern drug discovery programs. The synthetic accessibility of this intermediate, coupled with the significant biological activity of its derivatives, makes it a compelling scaffold for the development of next-generation therapeutics. The detailed protocols and data presented in this guide aim to facilitate further exploration and application of this promising azetidine derivative in the pursuit of novel and effective medicines.

The Benzhydryl Group: A Strategic Asset in Azetidine Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties have led to its incorporation into numerous approved drugs and clinical candidates. The strategic manipulation of the azetidine nitrogen is crucial for synthetic success and the modulation of biological activity. Among the various N-protecting groups, the benzhydryl (diphenylmethyl, Bh) group plays a significant, albeit nuanced, role. This technical guide provides a comprehensive overview of the application of the benzhydryl protecting group in azetidine chemistry, detailing its introduction, cleavage, and its influence on the reactivity and utility of the azetidine core in drug development.

Introduction: The Significance of N-Protection in Azetidine Chemistry

The inherent ring strain of azetidines (approx. 25.4 kcal/mol) dictates their reactivity, making them more stable than aziridines but more reactive than pyrrolidines.[1] This reactivity profile necessitates the protection of the nitrogen atom during many synthetic transformations to prevent unwanted side reactions, such as ring-opening or oligomerization.[2] The choice of protecting group is critical, as it must be stable under various reaction conditions and readily cleavable without compromising the integrity of the azetidine ring or other functional groups within the molecule. Commonly used N-protecting groups in azetidine chemistry include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and various sulfonyl derivatives. The benzhydryl group offers a unique set of properties that make it a valuable tool in specific synthetic contexts.

The Benzhydryl Group: Properties and Strategic Advantages

The benzhydryl group is a bulky, lipophilic moiety that imparts distinct characteristics to the azetidine nitrogen. Its primary roles in azetidine chemistry are:

  • Steric Shielding: The two phenyl rings of the benzhydryl group provide significant steric hindrance around the azetidine nitrogen. This can be strategically employed to direct reactions to other parts of the molecule or to prevent undesired reactions at the nitrogen atom. For instance, N-benzhydryl 2-cyano azetidine and trisubstituted N-benzhydrylazetidines have been found to be inert to certain reagents due to this steric crowding.[3]

  • Modulation of Reactivity: The steric bulk of the benzhydryl group can limit the nucleophilicity of the azetidine nitrogen, preventing it from participating in undesired side reactions.[4]

  • Stability: The N-benzhydryl group is stable to a range of reaction conditions, including basic and some acidic environments, allowing for a wide variety of subsequent chemical transformations.

  • Pharmaceutical Intermediate: The benzhydryl group is a common structural motif in many biologically active compounds, and N-benzhydrylazetidines often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). A notable example is the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker, where 1-benzhydryl-3-hydroxyazetidine hydrochloride is a crucial precursor.[5]

Synthesis of N-Benzhydrylazetidines: Experimental Protocols

The introduction of the benzhydryl group onto the azetidine nitrogen can be achieved through several methods, primarily involving the reaction of azetidine or a substituted azetidine with a benzhydryl halide or by constructing the azetidine ring from a benzhydrylamine precursor.

N-Alkylation of Azetidine with Benzhydryl Halides

A direct approach involves the N-alkylation of azetidine or its derivatives with benzhydryl bromide or chloride in the presence of a base.

General Experimental Protocol: Synthesis of 1-Benzhydrylazetidine

To a solution of azetidine in a suitable organic solvent (e.g., acetonitrile, DMF), is added a non-nucleophilic base (e.g., potassium carbonate, triethylamine). Benzhydryl bromide or chloride is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the crude product, which can be purified by chromatography or recrystallization.

A schematic representation of the N-benzhydrylation of azetidine.

N_benzhydrylation Azetidine Azetidine Reaction Reaction Azetidine->Reaction BenzhydrylBromide Benzhydryl Bromide BenzhydrylBromide->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., ACN) Solvent->Reaction NBenzhydrylazetidine 1-Benzhydrylazetidine Reaction->NBenzhydrylazetidine N-Alkylation Hydrogenolysis NBenzhydrylazetidine N-Benzhydrylazetidine Reaction Hydrogenolysis NBenzhydrylazetidine->Reaction Catalyst Pd/C, H2 Catalyst->Reaction Solvent Solvent (e.g., EtOH) Solvent->Reaction Azetidine Azetidine Diphenylmethane Diphenylmethane Reaction->Azetidine Deprotection Reaction->Diphenylmethane Steric_Hindrance Benzhydryl_Group Bulky Benzhydryl Group Azetidine_Nitrogen Azetidine Nitrogen Benzhydryl_Group->Azetidine_Nitrogen shields Ring_Opening Ring-Opening Reaction Benzhydryl_Group->Ring_Opening influences regioselectivity of Reaction_at_N Reaction at Nitrogen (e.g., Alkylation) Azetidine_Nitrogen->Reaction_at_N is sterically hindered for Electrophile Electrophile Electrophile->Reaction_at_N Nucleophile Nucleophile Nucleophile->Ring_Opening

References

The Pivotal Role of the Carbon-Iodine Bond in 3-Iodoazetidines: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid structure provides a unique conformational constraint on molecules, often leading to improved biological activity and physicochemical properties. Among functionalized azetidines, 3-iodoazetidines have emerged as versatile building blocks, with the carbon-iodine (C-I) bond serving as a linchpin for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in 3-iodoazetidines, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, and touching upon the potential for ring-opening reactions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate the practical application of this valuable class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

The C(sp³)-I bond in N-protected 3-iodoazetidines is amenable to activation by palladium catalysts, enabling the formation of new carbon-carbon bonds with a variety of coupling partners. These reactions provide a powerful tool for the synthesis of 3-substituted azetidines, which are of significant interest in the development of novel therapeutics.

Hiyama Cross-Coupling with Arylsilanes

A notable application of 3-iodoazetidines is their participation in Hiyama cross-coupling reactions with arylsilanes. This methodology offers a convenient route to a wide range of 3-arylazetidines.[1][2] The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[1][2]

Table 1: Palladium-Catalyzed Hiyama Cross-Coupling of 1-Boc-3-iodoazetidine with Arylsilanes [1][2]

EntryArylsilaneProductYield (%)
1Phenyltrimethoxysilane1-Boc-3-phenylazetidine88
2(4-Methoxyphenyl)trimethoxysilane1-Boc-3-(4-methoxyphenyl)azetidine85
3(4-Fluorophenyl)trimethoxysilane1-Boc-3-(4-fluorophenyl)azetidine78
4(Thiophen-2-yl)trimethoxysilane1-Boc-3-(thiophen-2-yl)azetidine65
5(4-(Trifluoromethyl)phenyl)trimethoxysilane1-Boc-3-(4-(trifluoromethyl)phenyl)azetidine72

Reaction Conditions: 1-Boc-3-iodoazetidine (1.0 equiv), arylsilane (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), CsF (2.0 equiv), 1,4-dioxane, 100 °C, 12 h.

Suzuki-Type Coupling with Aryl Boronic Acids and Migration Reactions

While direct Suzuki-type coupling at the C3 position is a plausible transformation, recent research has unveiled a fascinating palladium-catalyzed migration/coupling reaction of 3-iodoazetidines with aryl boronic acids. This process, influenced by the choice of ligand, can lead to the formation of 2-aryl azetidines, representing a formal C-H activation and arylation at the C2 position. This transformation proceeds through a proposed palladium-hydride/dihydroazete intermediate.

Palladium_Migration_Coupling

Proposed mechanism for Pd-catalyzed migration/coupling.

Nucleophilic Substitution Reactions: Introducing Heteroatoms

The electrophilic nature of the carbon atom bearing the iodine in 3-iodoazetidines makes it susceptible to nucleophilic attack, providing a direct route to introduce a variety of functional groups, particularly those containing heteroatoms like nitrogen and sulfur. These reactions typically proceed via an SN2 mechanism.

Synthesis of 3-Aminoazetidines

The displacement of the iodide by nitrogen nucleophiles is a key transformation for accessing 3-aminoazetidines, which are valuable precursors in drug discovery. A streamlined two-step process starting from the corresponding 3-hydroxyazetidine allows for the efficient synthesis of these compounds. The intermediate mesylate is displaced by ammonia in a sealed reactor to afford the desired 3-aminoazetidine.[3]

Table 2: Synthesis of 3-Amino-1-benzhydrylazetidine [3]

StepReactantReagentsProductYield (%)
11-Benzhydrylazetidin-3-olMsCl, Et₃N1-Benzhydrylazetidin-3-yl methanesulfonateQuantitative
21-Benzhydrylazetidin-3-yl methanesulfonateaq. NH₄OH, IPA3-Amino-1-benzhydrylazetidine72-84

SN2_Reaction

Workflow for 3-substituted azetidine synthesis.

Ring-Opening Reactions: A Potential Pathway to Acyclic Scaffolds

The inherent ring strain of the azetidine core makes it susceptible to ring-opening reactions under certain conditions. While less explored specifically for 3-iodoazetidines, the presence of a good leaving group like iodide could potentially facilitate such transformations, especially when promoted by Lewis acids or with organometallic reagents. The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring and the nature of the nucleophile.[4] For instance, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an SN2 pathway.[4] Further investigation is warranted to fully elucidate the potential of 3-iodoazetidines in ring-opening strategies to generate novel acyclic amine derivatives.

Experimental Protocols

General Procedure for Palladium-Catalyzed Hiyama Cross-Coupling of 1-Boc-3-iodoazetidine[1][2]

To a dried Schlenk tube are added 1-Boc-3-iodoazetidine (0.2 mmol, 1.0 equiv), arylsilane (0.3 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 5 mol%), SPhos (0.02 mmol, 10 mol%), and CsF (0.4 mmol, 2.0 equiv). The tube is evacuated and backfilled with argon three times. Anhydrous 1,4-dioxane (2.0 mL) is then added via syringe. The reaction mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 3-arylazetidine.

Synthesis of 3-Amino-1-benzhydrylazetidine from 1-Benzhydrylazetidin-3-ol[3]

Step 1: Synthesis of 1-Benzhydrylazetidin-3-yl methanesulfonate

To a solution of 1-benzhydrylazetidin-3-ol (1.0 equiv) in acetonitrile, triethylamine (1.5 equiv) is added. The mixture is cooled to 0 °C, and methanesulfonyl chloride (1.2 equiv) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then quenched with water. The resulting precipitate is collected by filtration and washed with water to give the crude mesylate, which is used in the next step without further purification.

Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine

The wet filter cake of 1-benzhydrylazetidin-3-yl methanesulfonate is suspended in a mixture of 28% aqueous ammonium hydroxide (10 volumes) and isopropanol (15 volumes) in a Parr reactor. The reactor is sealed and heated to approximately 70 °C for 24 hours. After cooling, the reaction mixture is concentrated under reduced pressure to remove the isopropanol. The residue is extracted with diisopropyl ether. Acetic acid (1.0 equiv) is added to the organic extracts to precipitate the acetate salt of the product. The solid is collected by filtration to afford 3-amino-1-benzhydrylazetidine monoacetate.

Conclusion

The carbon-iodine bond in 3-iodoazetidines is a highly reactive and synthetically valuable functional group. Its ability to participate in a range of transformations, most notably palladium-catalyzed cross-coupling and nucleophilic substitution reactions, provides medicinal chemists and synthetic organic chemists with a powerful platform for the construction of novel and diverse azetidine-containing molecules. The continued exploration of the reactivity of this versatile building block, including its potential in ring-opening reactions, promises to further expand the chemical space accessible to drug discovery programs. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for researchers aiming to leverage the unique chemical properties of 3-iodoazetidines in their synthetic endeavors.

References

Commercial Availability and Technical Guide for 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, analysis, and safety of 1-Benzhydryl-3-iodoazetidine (CAS No. 125735-40-2). This valuable synthetic intermediate is crucial for the development of novel therapeutics, particularly in the construction of diverse azetidine-containing scaffolds.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to both research and development needs. Purity levels are typically offered at 95% or higher. While pricing is often available upon direct inquiry, the following table summarizes key information from various suppliers.

SupplierPurityAvailable Pack SizesContact for Pricing
Manchester Organics 98%Inquire for detailsYes
BLD Pharm Inquire for detailsInquire for detailsYes
ChemicalBook Various suppliers listed with purities ranging from 95% to 98%1g, 5g, 10g, 25g, 100g, 1kgYes
Accela ChemBio Co.,Ltd. >=95%0.1g, 0.25g, 1g, 5g, 10gYes
Adamas Reagent, Ltd. 98%+100mg, 250mg, 1g, 5g, 25gYes
Capot Chemical Co., Ltd 98%1g, 5g, 10g, 25gYes
J & K SCIENTIFIC LTD. 97%1g, 5gYes

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the iodination of its precursor, 1-benzhydrylazetidin-3-ol, via an Appel-type reaction. This method offers mild reaction conditions and generally good yields.

Experimental Protocol: Iodination of 1-Benzhydrylazetidin-3-ol

This protocol is based on established procedures for the Appel reaction.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a solution of triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add iodine (1.5 equivalents) portion-wise. Stir the resulting mixture at 0 °C for 10-15 minutes. Then, add imidazole (2.0 equivalents).

  • Addition of Starting Material: To the reaction mixture, add a solution of 1-benzhydrylazetidin-3-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 1-Benzhydrylazetidin-3-ol reagents PPh3, I2, Imidazole in DCM start->reagents 1. reaction Appel Reaction (0°C to RT, 12-24h) reagents->reaction 2. quench Quench with Na2S2O3 reaction->quench 3. extract Extract with DCM quench->extract 4. wash Wash with H2O & Brine extract->wash 5. dry Dry over Na2SO4 wash->dry 6. concentrate Concentrate in vacuo dry->concentrate 7. chromatography Silica Gel Column Chromatography (Hexanes/EtOAc gradient) concentrate->chromatography 8. end_product Pure this compound chromatography->end_product 9.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzhydryl protons (a singlet around 4.5-5.0 ppm) and the aromatic protons (multiplets in the range of 7.2-7.5 ppm). The protons on the azetidine ring will appear as multiplets in the upfield region, with the proton attached to the iodine-bearing carbon shifted further downfield compared to the precursor alcohol.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the benzhydryl methine carbon, and the carbons of the azetidine ring. The carbon atom bonded to the iodine will show a significant upfield shift compared to the carbon bonded to the hydroxyl group in the starting material due to the heavy atom effect.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity analysis. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid. Detection is typically performed using a UV detector at a wavelength where the aromatic rings of the benzhydryl group absorb, such as 254 nm.

Safety and Handling

Potential Hazards:

  • May be harmful if swallowed.

  • Causes skin irritation and serious eye damage.[1]

  • May cause respiratory irritation.[1]

  • Alkyl iodides are often lachrymatory and can be alkylating agents.

Recommended Handling Procedures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Avoid inhalation of dust or vapors.[2]

  • Avoid contact with skin and eyes.[2]

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place, protected from light.

It is imperative to consult the supplier-provided Safety Data Sheet before handling this compound. In the absence of a specific SDS, a thorough risk assessment should be conducted based on the available data for similar compounds.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzhydryl-3-iodoazetidine is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. The benzhydryl group is a common protecting group for the nitrogen atom, and the iodo-group at the 3-position serves as a versatile functional handle for further synthetic modifications. The inherent ring strain of the azetidine core and the reactivity of the carbon-iodine bond necessitate careful safety and handling procedures.

Hazard Identification and Classification

While specific GHS classification for this compound is not available, based on related compounds, it should be treated as a hazardous substance. Potential hazards are extrapolated from analogous compounds.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Structurally similar benzhydryl azetidine derivatives are classified as causing skin irritation or severe skin burns.[1][2][3]

  • Serious Eye Damage/Irritation: Related compounds are known to cause serious eye damage.[1][2][3]

  • Acute Toxicity (Oral): N-Boc-3-iodoazetidine is classified as harmful if swallowed.[4]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][5]

  • Aquatic Toxicity: N-Boc-3-iodoazetidine is very toxic to aquatic life with long-lasting effects.[4]

  • Instability: Organoiodine compounds can be unstable and may decompose over time, especially when exposed to light, leading to the formation of elemental iodine.[6] This can result in a yellowing of the compound.

Physical and Chemical Properties

Specific physical and chemical data for this compound is limited. The following table provides data for related compounds to offer a point of reference.

Property1-Benzhydryl-3-azetidinone1-Benzhydrylazetidin-3-olN-Boc-3-iodoazetidine
Molecular Formula C₁₆H₁₅NOC₁₆H₁₇NO[7]C₈H₁₄INO₂[4]
Molecular Weight 237.30 g/mol 239.31 g/mol [7]283.11 g/mol [4]
Appearance SolidOff-White to Pale Yellow SolidColorless to Brown clear liquid
Melting Point No data available106 °CNo data available
Boiling Point 350 - 355 °C[2]353.8±42.0 °C (Predicted)No data available
Flash Point 156 °C[2]No data available124 °C

Safety and Handling Precautions

Given the anticipated hazards, stringent safety measures must be implemented when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. For larger quantities, consider fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1]

General Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Ensure adequate ventilation and use in a chemical fume hood.[3][5]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[3][5]

Storage Guidelines

Proper storage is crucial to maintain the integrity and safety of this compound.

  • Container: Store in a tightly closed container.[1][2] Amber glass bottles are recommended to protect from light.[8]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[9]

  • Temperature: Store in a cool, dry, and well-ventilated place.[1][2] For long-term stability, refrigeration (-20°C) is advisable.[9]

  • Light: Protect from light, as organoiodine compounds can be light-sensitive.[6][8]

Accidental Release and First Aid Measures

Accidental Release
  • Evacuate personnel to a safe area.

  • Wear appropriate PPE as described in Section 4.1.

  • Avoid dust formation.

  • Sweep up the material, place it in a suitable, closed container for disposal.[5]

  • Do not let the product enter drains.

First Aid
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention as severe burns may occur.[1][3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Experimental Protocols

No specific experimental protocols for this compound are readily available. The following is a representative protocol for a substitution reaction at the 3-position, a common transformation for such iodo-derivatives. This protocol is for illustrative purposes and must be adapted and optimized for specific substrates and conditions.

Representative Protocol: Azide Substitution

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO) is added sodium azide (1.5 eq).

  • The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 3-azido-1-benzhydrylazetidine.

Visualizations

Logical Workflow for Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste a Conduct Risk Assessment b Review SDS of Analogs a->b c Prepare PPE b->c d Work in Fume Hood c->d e Weigh Compound d->e f Perform Reaction e->f g Workup & Purification f->g h Store in Cool, Dark, Inert Atmosphere g->h i Segregate Waste g->i j Dispose via Licensed Service i->j

Caption: General workflow for handling this compound.

Potential Synthetic Pathway

A 1-Benzhydryl-3-hydroxyazetidine B This compound A->B Iodination (e.g., PPh3, Imidazole, I2) C Nucleophilic Substitution Product (e.g., 3-azido, 3-amino, etc.) B->C Nu- D Deprotection C->D e.g., Hydrogenolysis E Final Functionalized Azetidine D->E

Caption: Synthetic utility of this compound.

References

Methodological & Application

Synthesis of 3-Substituted Azetidines Utilizing 1-Benzhydryl-3-iodoazetidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of 3-substituted azetidines, employing 1-Benzhydryl-3-iodoazetidine as a key intermediate. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, facilitating the introduction of diverse functionalities at the C3 position through nucleophilic substitution. Subsequent deprotection affords the corresponding N-unsubstituted 3-substituted azetidines, which are valuable building blocks in medicinal chemistry and drug discovery.

Introduction

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and reduced lipophilicity. The synthesis of diversely functionalized azetidines is therefore of considerable importance. This guide details a versatile synthetic route commencing with the preparation of this compound, followed by its reaction with various nucleophiles and the final deprotection step.

Synthetic Strategy Overview

The overall synthetic strategy involves three main stages:

  • Synthesis of this compound: Conversion of the readily available 1-Benzhydryl-3-hydroxyazetidine to the corresponding iodo-derivative.

  • Nucleophilic Substitution at C3: Reaction of this compound with a range of nucleophiles to introduce diverse functionalities.

  • Deprotection of the Azetidine Nitrogen: Removal of the benzhydryl protecting group to yield the final 3-substituted azetidine.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: C3-Functionalization cluster_2 Stage 3: Deprotection 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine This compound This compound 1-Benzhydryl-3-hydroxyazetidine->this compound Iodination 3-Substituted-1-benzhydrylazetidines 3-Substituted-1-benzhydrylazetidines This compound->3-Substituted-1-benzhydrylazetidines SN2 Reaction Nucleophiles Nucleophiles (R-NH2, R-SH, NaN3, NaCN) Nucleophiles->this compound 3-Substituted Azetidine 3-Substituted Azetidine 3-Substituted-1-benzhydrylazetidines->3-Substituted Azetidine Deprotection

Caption: Overall workflow for the synthesis of 3-substituted azetidines.

Data Presentation

Table 1: Synthesis of this compound
Starting MaterialReagentsSolventReaction Time (h)Yield (%)
1-Benzhydryl-3-hydroxyazetidinePPh₃, I₂, ImidazoleDichloromethane16~80-90 (estimated)
Table 2: Nucleophilic Substitution Reactions on this compound
NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductYield (%)
AmineBenzylamineNeat25241-Benzhydryl-3-(benzylamino)azetidine50-87 (over 2 steps)[1]
ThiolThiophenolDMF25121-Benzhydryl-3-(phenylthio)azetidine~85-95 (estimated)
AzideSodium Azide (NaN₃)DMF80123-Azido-1-benzhydrylazetidine~90 (estimated)
CyanideSodium Cyanide (NaCN)DMSO25241-Benzhydrylazetidine-3-carbonitrileGood[2]
Table 3: Deprotection of 1-Benzhydryl-3-substituted Azetidines
SubstrateReagentsSolventReaction Time (h)ProductYield (%)
1-Benzhydryl-3-(substituted)azetidine10% Pd/C, HCOOHMethanol1-43-(Substituted)azetidineHigh (estimated)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the conversion of 1-Benzhydryl-3-hydroxyazetidine to this compound via an Appel-type reaction.[3][4][5]

G Start Start Dissolve Dissolve PPh3 in DCM Start->Dissolve Add_Imidazole_I2 Add Imidazole and Iodine Dissolve->Add_Imidazole_I2 Add_Alcohol Add 1-Benzhydryl-3-hydroxyazetidine in DCM Add_Imidazole_I2->Add_Alcohol Stir Stir at RT for 16h Add_Alcohol->Stir Quench Quench with Na2S2O3 (aq) Stir->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry (Na2SO4) and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (3.0 eq.) and iodine (1.5 eq.) sequentially.

  • Stir the mixture at 0 °C for 10 minutes.

  • Add a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol provides a general method for the reaction of this compound with various nucleophiles.

G Start Start Dissolve_Iodoazetidine Dissolve this compound in appropriate solvent Start->Dissolve_Iodoazetidine Add_Nucleophile Add Nucleophile (1.1-1.5 eq) Dissolve_Iodoazetidine->Add_Nucleophile Heat Stir at specified temperature Add_Nucleophile->Heat Monitor_TLC Monitor reaction by TLC Heat->Monitor_TLC Workup Aqueous workup Monitor_TLC->Workup Extract Extract with organic solvent Workup->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify End End Purify->End

Caption: General workflow for nucleophilic substitution reactions.

Materials:

  • This compound

  • Nucleophile (e.g., amine, thiol, sodium azide, sodium cyanide)

  • Anhydrous solvent (e.g., DMF, DMSO, or neat for liquid amines)

  • Appropriate workup reagents (e.g., water, brine, organic solvent for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography or recrystallization solvents

Procedure:

  • Dissolve this compound (1.0 eq.) in the appropriate anhydrous solvent.

  • Add the nucleophile (1.1-1.5 eq.).

  • Stir the reaction mixture at the specified temperature (refer to Table 2) for the indicated time.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an appropriate aqueous workup. For example, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-substituted-1-benzhydrylazetidine.

Protocol 3: Deprotection of 1-Benzhydryl-3-substituted Azetidines

This protocol describes the removal of the benzhydryl protecting group via catalytic transfer hydrogenation.[6][7]

G Start Start Dissolve_Substrate Dissolve 1-Benzhydryl-3-substituted azetidine in Methanol Start->Dissolve_Substrate Add_Catalyst_Donor Add 10% Pd/C and Formic Acid Dissolve_Substrate->Add_Catalyst_Donor Stir_RT Stir at RT Add_Catalyst_Donor->Stir_RT Monitor_TLC Monitor reaction by TLC Stir_RT->Monitor_TLC Filter_Catalyst Filter through Celite Monitor_TLC->Filter_Catalyst Concentrate Concentrate the filtrate Filter_Catalyst->Concentrate Purify Purify if necessary Concentrate->Purify End End Purify->End

Caption: Workflow for the deprotection of the benzhydryl group.

Materials:

  • 1-Benzhydryl-3-substituted azetidine

  • 10% Palladium on carbon (Pd/C)

  • Formic acid (HCOOH) or Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the 1-Benzhydryl-3-substituted azetidine (1.0 eq.) in methanol.

  • Carefully add 10% Pd/C (10-20 wt%).

  • Add formic acid (excess) or ammonium formate (excess) to the suspension.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-substituted azetidine.

  • If necessary, purify the product further by an appropriate method (e.g., recrystallization, acid-base extraction, or chromatography).

Conclusion

The protocols outlined in this document provide a robust and versatile platform for the synthesis of a wide array of 3-substituted azetidines. The use of this compound as a key intermediate allows for the efficient introduction of various functional groups via nucleophilic substitution. The subsequent deprotection under mild catalytic transfer hydrogenation conditions makes this methodology highly applicable for the generation of novel azetidine-containing scaffolds for drug discovery and development. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 1-Benzhydryl-3-iodoazetidine and its activated precursors. This key intermediate is valuable in the synthesis of novel azetidine-based compounds for drug discovery and development, particularly for targeting the central nervous system.

Introduction

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique three-dimensional framework that can impart favorable physicochemical properties to drug candidates. The 1-benzhydryl protecting group provides steric bulk and lipophilicity, which can be advantageous for modulating biological activity and improving pharmacokinetic profiles. This compound, or more commonly, in situ generated activated intermediates like 1-benzhydryl-3-mesyloxyazetidine, serves as a versatile precursor for the introduction of a wide range of functionalities at the 3-position of the azetidine ring via nucleophilic substitution. These reactions enable the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Synthesis of Precursors

The primary precursor for nucleophilic substitution is 1-benzhydryl-3-hydroxyazetidine, which can be synthesized from commercially available starting materials. This alcohol is then activated, typically by conversion to a mesylate or tosylate, to facilitate displacement by a nucleophile. While the iodo-derivative can be used, sulfonate esters are common and effective alternatives.

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine[1][2]

This protocol describes a common method for the preparation of the key alcohol precursor.

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Methanol

  • Sodium hydroxide (NaOH)

  • Water

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve benzhydrylamine (1.0 eq) in methanol.

  • Slowly add epichlorohydrin (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amino alcohol.

  • Dissolve the crude product in methanol and add a solution of sodium hydroxide (1.2 eq) in water.

  • Heat the mixture to reflux for 4-6 hours to facilitate cyclization.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude 1-benzhydryl-3-hydroxyazetidine by recrystallization from an ethyl acetate/hexanes mixture.

Expected Yield: 65-80%

Protocol 2: Activation of 1-Benzhydryl-3-hydroxyazetidine (Mesylation)[3]

This protocol details the conversion of the alcohol to a more reactive mesylate, a key step for subsequent nucleophilic substitution.

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in acetonitrile.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of water.

  • The mesylate intermediate will precipitate out of the solution.

  • Isolate the solid product by filtration and wash with cold water.

  • The wet filter cake of 1-benzhydryl-3-mesyloxyazetidine can be used directly in the next step without further drying.

Expected Yield: Quantitative.

Nucleophilic Substitution Reactions

The activated 1-benzhydryl-3-mesyloxyazetidine (or the analogous iodo- or tosyloxy-derivatives) can be reacted with a variety of nucleophiles to yield 3-substituted azetidines.

Reaction with Amine Nucleophiles

The introduction of an amino group at the 3-position is a critical transformation, as the resulting amine can be further functionalized.

This protocol describes the displacement of the mesylate with ammonia.

Materials:

  • 1-Benzhydryl-3-mesyloxyazetidine (wet filter cake from Protocol 2)

  • Aqueous ammonium hydroxide (28-30%)

  • Isopropanol (IPA)

Procedure:

  • Place the wet filter cake of 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in a Parr reactor or a sealed pressure vessel.

  • Add a mixture of isopropanol and concentrated aqueous ammonium hydroxide (e.g., a 1:1 v/v mixture).

  • Seal the reactor and heat to 70-80 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove isopropanol and excess ammonia.

  • Extract the aqueous residue with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify 1-benzhydryl-3-aminoazetidine by column chromatography on silica gel or by crystallization of a suitable salt (e.g., acetate or hydrochloride).

Expected Yield: 72-84%

Reaction with Other Nucleophiles

The following are generalized protocols based on standard nucleophilic substitution conditions and can be optimized for specific substrates.

Materials:

  • 1-Benzhydryl-3-mesyloxyazetidine

  • Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine - DIPEA)

  • A polar aprotic solvent (e.g., acetonitrile, DMF, DMSO)

Procedure:

  • Dissolve 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.2-2.0 eq) and the base (1.5-2.5 eq).

  • Heat the reaction mixture to 60-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Materials:

  • 1-Benzhydryl-3-mesyloxyazetidine

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • A base (e.g., sodium hydride, potassium carbonate)

  • A polar aprotic solvent (e.g., DMF, THF)

Procedure:

  • In a separate flask, dissolve the thiol (1.2 eq) in the chosen solvent and add the base (1.2 eq) at 0 °C to form the thiolate.

  • To a solution of 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) in the same solvent, add the pre-formed thiolate solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Materials:

  • 1-Benzhydryl-3-mesyloxyazetidine

  • Desired alcohol or phenol

  • A strong base (e.g., sodium hydride)

  • A polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a separate flask, deprotonate the alcohol or phenol (1.5 eq) with sodium hydride (1.5 eq) in the chosen solvent at 0 °C.

  • Add the solution of 1-benzhydryl-3-mesyloxyazetidine (1.0 eq) to the alkoxide/phenoxide solution.

  • Heat the reaction mixture to 50-80 °C and monitor for completion.

  • Carefully quench the reaction with water and extract the product.

  • Purify by standard methods.

Summary of Quantitative Data

The following table summarizes expected yields for the key synthetic steps. Note that yields for generalized protocols will vary depending on the specific nucleophile used.

StepReactantsProductReported/Expected Yield (%)Reference
Precursor Synthesis Benzhydrylamine, Epichlorohydrin1-Benzhydryl-3-hydroxyazetidine65-80[1][2]
Activation 1-Benzhydryl-3-hydroxyazetidine, Methanesulfonyl chloride1-Benzhydryl-3-mesyloxyazetidine~100 (quantitative)[3]
Nucleophilic Substitution 1-Benzhydryl-3-mesyloxyazetidine, Ammonium hydroxide1-Benzhydryl-3-aminoazetidine72-84[3]
1-Benzyl-3-mesyloxyazetidine, Sodium cyanide1-Benzyl-3-cyanoazetidine(Not specified)[4]

Visualizations

Reaction Workflow

G cluster_0 Precursor Synthesis & Activation cluster_1 Nucleophilic Substitution Benzhydrylamine Benzhydrylamine 1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-hydroxyazetidine Benzhydrylamine->1-Benzhydryl-3-hydroxyazetidine Epichlorohydrin Epichlorohydrin Epichlorohydrin->1-Benzhydryl-3-hydroxyazetidine 1-Benzhydryl-3-mesyloxyazetidine 1-Benzhydryl-3-mesyloxyazetidine 1-Benzhydryl-3-hydroxyazetidine->1-Benzhydryl-3-mesyloxyazetidine Activation MsCl, TEA MsCl, TEA Nucleophile (Nu-H) Nucleophile (Nu-H) 3-Substituted-1-benzhydrylazetidine 3-Substituted-1-benzhydrylazetidine 1-Benzhydryl-3-mesyloxyazetidine->3-Substituted-1-benzhydrylazetidine Substitution Nucleophile (Nu-H)->3-Substituted-1-benzhydrylazetidine Base Base Base->3-Substituted-1-benzhydrylazetidine

Caption: General workflow for the synthesis of 3-substituted-1-benzhydrylazetidines.

General Reaction Mechanism

Caption: Proposed SN2 mechanism for the nucleophilic substitution.

Applications in Drug Discovery

Derivatives of 1-benzhydryl-3-substituted azetidines are of significant interest in drug development. The benzhydryl moiety is a common feature in many centrally acting drugs, and its combination with the conformationally restricted azetidine ring allows for fine-tuning of receptor interactions. For instance, derivatives of 1-benzhydryl-3-aminoazetidine have been investigated as histamine H3 receptor agonists, which have potential applications in the treatment of various neurological and psychiatric disorders. The synthetic routes described herein provide a platform for generating a wide array of analogues for exploring SAR and identifying lead candidates for further development. While specific signaling pathway interactions are highly dependent on the nature of the substituent at the 3-position, the general strategy involves using this scaffold to probe binding pockets of G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

Safety Precautions

Standard laboratory safety precautions should be followed. These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Methanesulfonyl chloride is corrosive and lachrymatory. Strong bases such as sodium hydride are flammable and react violently with water. Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use. Parr reactors should only be operated by trained personnel.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-Benzhydryl-3-iodoazetidine. The azetidine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 3-position via robust cross-coupling methodologies allows for the synthesis of diverse libraries of compounds with significant potential in drug discovery. The benzhydryl protecting group offers stability and can be readily removed under specific conditions, making it a valuable tool in multi-step syntheses.

This document covers four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. For each reaction, a summary of typical reaction conditions, quantifiable data in tabular format, a detailed experimental protocol, and a workflow visualization are provided.

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-1-benzhydrylazetidines

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In this context, it enables the efficient synthesis of 3-aryl-1-benzhydrylazetidines, which are precursors to compounds with potential applications in neuroscience, particularly as ligands for monoamine transporters.[1]

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃1,4-Dioxane1101689
34-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O902478
43-Thienylboronic acid[Pd(IPr)(μ-Cl)Cl]₂ (1)-K₂CO₃THF/H₂O801882

Experimental Protocol: Synthesis of 1-Benzhydryl-3-phenylazetidine

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Add a degassed 10:1 mixture of toluene and water.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-benzhydryl-3-phenylazetidine.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic Acid Base (e.g., K3PO4) setup Reaction Setup: Schlenk tube Argon atmosphere reagents->setup catalyst Catalyst System: Pd(OAc)2 SPhos catalyst->setup solvent Solvent: Toluene/H2O solvent->setup reaction Reaction: Heat to 100°C Stir for 12h setup->reaction workup Workup: Extraction Drying reaction->workup purification Purification: Column Chromatography workup->purification product Product: 3-Aryl-1-benzhydrylazetidine purification->product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Coupling: Synthesis of 3-Alkenyl-1-benzhydrylazetidines

The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene, providing access to substituted alkenes.[2][3] This methodology can be applied to synthesize 3-alkenyl-1-benzhydrylazetidines, which are valuable intermediates for further functionalization in drug discovery programs.

Quantitative Data for Heck Coupling

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002475
2Methyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801882
3n-Butyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMe1,4-Dioxane1101679
44-VinylpyridinePd(OAc)₂ (2)Herrmann's palladacycle (2)NaOAcDMA1202070

Experimental Protocol: Synthesis of 1-Benzhydryl-3-styrylazetidine

  • In a sealed tube, combine this compound (1.0 equiv), styrene (1.5 equiv), and triethylamine (Et₃N, 2.0 equiv) in anhydrous dimethylformamide (DMF).

  • Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%).

  • Degas the mixture with argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield 1-benzhydryl-3-styrylazetidine.

Heck Coupling Reaction Scheme

Heck_Reaction_Scheme sub1 This compound plus1 + arrow -> sub1->arrow sub2 Alkene sub2->arrow conditions Pd Catalyst, Base Solvent, Heat prod 3-Alkenyl-1-benzhydrylazetidine arrow->prod plus2 + side_prod [HBase]+I-

Caption: General scheme for the Heck coupling reaction.

Sonogashira Coupling: Synthesis of 3-Alkynyl-1-benzhydrylazetidines

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction provides a direct route to 3-alkynyl-1-benzhydrylazetidines, which are versatile building blocks in medicinal chemistry due to the reactivity of the alkyne moiety.

Quantitative Data for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601288
2TrimethylsilylacetylenePd(OAc)₂ (1.5)CuI (3)i-Pr₂NHDMF501692
31-HexynePd₂(dba)₃ (1)CuI (2)PiperidineToluene701885
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)DIPAAcetonitrileRT2476

Experimental Protocol: Synthesis of 1-Benzhydryl-3-(phenylethynyl)azetidine

  • To a solution of this compound (1.0 equiv) and phenylacetylene (1.2 equiv) in anhydrous tetrahydrofuran (THF), add triethylamine (Et₃N, 2.5 equiv).

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Stir the reaction mixture under an argon atmosphere at 60 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to give 1-benzhydryl-3-(phenylethynyl)azetidine.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) pd0->pd_complex Oxidative Addition pd_complex->pd0 Reductive Elimination product Ar-C≡C-R' pd_complex->product cu_acetylide Cu-C≡C-R' cu_acetylide->pd_complex Transmetalation alkyne H-C≡C-R' alkyne->cu_acetylide + CuI, Base base Base ar_i This compound ar_i->pd_complex

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 3-Amino-1-benzhydrylazetidines

The Buchwald-Hartwig amination is a powerful method for the construction of carbon-nitrogen bonds.[6] A streamlined, two-step process starting from commercially available 1-benzhydrylazetidin-3-ol can be employed to synthesize 3-amino-1-benzhydrylazetidine. This involves mesylation followed by aminolysis, which is mechanistically related to a Buchwald-Hartwig type process.

Quantitative Data for Aminolysis of 1-Benzhydryl-3-mesyloxyazetidine

EntryAmine SourceSolventTemp (°C)Time (h)Yield (%)Reference
1Ammonium hydroxideIsopropanol701672-84[6]
2BenzylamineTHF652478-
3MorpholineDioxane802085-
4AnilineToluene1001865-

Experimental Protocol: Synthesis of 3-Amino-1-benzhydrylazetidine

This protocol is adapted from a reported two-step synthesis starting from 1-benzhydrylazetidin-3-ol.[6]

Step 1: Mesylation of 1-Benzhydrylazetidin-3-ol

  • To a solution of 1-benzhydrylazetidin-3-ol (1.0 equiv) in acetonitrile, add triethylamine (1.5 equiv).

  • Cool the mixture to 0 °C and add methanesulfonyl chloride (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and filter the resulting precipitate to isolate the mesylate intermediate.

Step 2: Aminolysis

  • Transfer the wet filter cake of the mesylate intermediate to a Parr reactor.

  • Add a mixture of ammonium hydroxide and isopropanol.

  • Seal the reactor and heat to approximately 70 °C for 16 hours.

  • After cooling, work up the reaction mixture to isolate 3-amino-1-benzhydrylazetidine, which can be obtained as a monoacetate salt.[6]

Logical Relationship in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic start This compound oxidative_addition Oxidative Addition (Ar-Pd(II)-X) start->oxidative_addition amine Amine (R2NH2) amine_coordination Amine Coordination & Deprotonation amine->amine_coordination catalyst Pd Catalyst + Ligand catalyst->oxidative_addition base Base base->amine_coordination oxidative_addition->amine_coordination reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->catalyst Regenerates Catalyst product 3-Amino-1-benzhydrylazetidine reductive_elimination->product Monoamine_Signaling cluster_pre cluster_post presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft neurotransmitter Neurotransmitter (Dopamine/Serotonin) transporter Monoamine Transporter (e.g., DAT, SERT) neurotransmitter->transporter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding receptor->postsynaptic Signal Transduction vesicle Vesicle vesicle->synaptic_cleft Release azetidine 3-Arylazetidine Derivative azetidine->transporter Inhibition

References

Application Notes and Protocols for the Synthesis of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive, two-step protocol for the synthesis of 1-Benzhydryl-3-iodoazetidine, a valuable intermediate for researchers, scientists, and professionals in drug development. The synthesis involves the initial preparation of 1-Benzhydrylazetidin-3-ol, followed by an iodination reaction to yield the final product.

Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol

The initial step involves the reaction of benzhydrylamine with epichlorohydrin to form the azetidine ring. This method has been shown to be effective, with variations in solvents and reaction conditions influencing the yield and purity.[1][2] An improved, one-pot synthesis has been developed that is high-yielding (80%) and chromatography-free, with a purity of 99.3 area %.[1]

Experimental Protocol:

  • To a solution of benzhydrylamine in an appropriate solvent (e.g., methanol, ethanol, or tert-butanol), add epichlorohydrin. The molar ratio of benzhydrylamine to epichlorohydrin can be varied, for instance, from 1:1.3 to 1:2.[2]

  • The reaction mixture is stirred at a controlled temperature, for example, between 20-25°C, for a period ranging from several hours to a few days.[1][2] In some procedures, the reaction is refluxed for an extended period.[1]

  • Upon completion, the reaction mixture is worked up. This may involve filtration to remove any solids, followed by evaporation of the solvent under reduced pressure.[3]

  • The crude product can be purified by crystallization from a suitable solvent system, such as toluene and hexane, to yield 1-Benzhydrylazetidin-3-ol as a white crystalline solid.[3]

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl group of 1-Benzhydrylazetidin-3-ol to an iodide. This procedure is adapted from a similar synthesis of 1-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine, which proceeds in high yield.[4]

Experimental Protocol:

  • To a solution of 1-Benzhydrylazetidin-3-ol in toluene, sequentially add imidazole, triphenylphosphine, and iodine.[4]

  • The reaction mixture is heated, for instance at 100°C, for approximately one hour.[4]

  • After heating, the mixture is cooled to room temperature and poured into an aqueous sodium bicarbonate solution.[4]

  • Excess triphenylphosphine is quenched by the addition of iodine until the color of iodine persists in the organic layer.[4]

  • The organic layer is separated, washed with saturated aqueous sodium thiosulfate, and dried over anhydrous sodium sulfate.[4]

  • The crude product is then purified by silica gel column chromatography to afford this compound.[4]

Data Presentation

The following table summarizes key quantitative data for the synthesis of the precursor, 1-Benzhydrylazetidin-3-ol, as reported in the literature.

ParameterValueReference
Yield 66.5% - 80%[1][3]
Purity (HPLC) >99%[2]
Melting Point 66-67°C[3]
Molecular Formula C₁₆H₁₇NO[5]
Molecular Weight 239.31 g/mol [5]

Experimental Workflow and Signaling Pathway Diagrams

.dot

Synthesis_Workflow Overall Synthesis Workflow cluster_step1 Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol cluster_step2 Step 2: Iodination benzhydrylamine Benzhydrylamine reaction1 Reaction in Solvent (e.g., Methanol) benzhydrylamine->reaction1 epichlorohydrin Epichlorohydrin epichlorohydrin->reaction1 workup1 Work-up and Crystallization reaction1->workup1 product1 1-Benzhydrylazetidin-3-ol workup1->product1 reaction2 Heating (100°C) product1->reaction2 Intermediate reagents2 Imidazole, Triphenylphosphine, Iodine in Toluene reagents2->reaction2 workup2 Aqueous Work-up and Purification reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Deprotection of the Benzhydryl Group from Azetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the removal of the benzhydryl (diphenylmethyl, DPM) protecting group from the nitrogen atom of azetidine rings. The selection of the appropriate deprotection strategy is critical to avoid ring-opening or other side reactions, ensuring the integrity of the azetidine moiety for further synthetic manipulations. This document outlines three primary methods: catalytic hydrogenation, ozonolysis, and acidic cleavage, with detailed protocols and comparative data.

Introduction

The benzhydryl group is a common protecting group for the nitrogen atom of azetidines due to its steric bulk and stability under various reaction conditions. However, its efficient and clean removal is a crucial step in many synthetic pathways. The choice of deprotection method depends on the overall functionality of the molecule and the desired selectivity. This guide provides protocols for the most common and effective methods for N-debenzhydrylation of azetidines.

Deprotection Methods Overview

Three primary methods for the deprotection of N-benzhydryl azetidines are detailed below. The selection of the optimal method will be influenced by the substrate's sensitivity to acidic or oxidative conditions and the presence of other reducible functional groups.

MethodReagentsKey AdvantagesPotential Drawbacks
Catalytic Hydrogenation H₂, Pd/C, Pd(OH)₂/CMild conditions, high yields for many substrates.Potential for ring opening, especially with aryl substituents; may reduce other functional groups.
Catalytic Transfer Hydrogenation Formic acid or Triethylsilane, Pd/CAvoids the use of high-pressure hydrogen gas.May require higher catalyst loading or longer reaction times.
Ozonolysis O₃, then NaBH₄Effective for substrates sensitive to hydrogenolysis, particularly those with aryl substituents.Requires specialized equipment (ozonizer); yields can be moderate.
Acidic Cleavage Trifluoroacetic acid (TFA)Simple procedure, effective for acid-stable molecules.Harsh conditions can lead to side reactions or degradation of sensitive substrates.

Experimental Protocols

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the removal of N-benzhydryl groups. The choice of catalyst and solvent can be critical to the success of the reaction. Pearlman's catalyst (Pd(OH)₂/C) is often effective for cleaving benzhydryl amines.

Protocol 1A: Standard Hydrogenolysis

  • Dissolution: Dissolve the N-benzhydryl azetidine derivative (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

  • Catalyst Addition: Add 10-20 mol% of Pearlman's catalyst (20% Pd(OH)₂/C) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (1-4 atm).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the deprotected azetidine.

Protocol 1B: Catalytic Transfer Hydrogenation

This method offers a convenient alternative to using pressurized hydrogen gas.[1][2][3]

  • Dissolution: Dissolve the N-benzhydryl azetidine derivative (1.0 eq) in methanol (MeOH).

  • Reagent Addition: Add 10% Palladium on carbon (Pd/C, 10-20 mol%) followed by the slow addition of formic acid (2-5 eq) or triethylsilane (2-5 eq).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, filter the mixture through Celite® and concentrate the filtrate.

  • Purification: Purify the crude product by an appropriate method (e.g., column chromatography or crystallization).

Experimental Workflow for Catalytic Hydrogenation

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve N-benzhydryl azetidine in solvent B Add Catalyst (e.g., Pd(OH)₂/C) A->B C Introduce H₂ atmosphere (or Hydrogen Donor) B->C D Stir at Room Temperature C->D E Filter through Celite® D->E Monitor Reaction F Concentrate Filtrate E->F G Purify Product F->G

Caption: Workflow for catalytic hydrogenation.

Method 2: Ozonolysis

Ozonolysis provides an alternative deprotection strategy, particularly for substrates that are sensitive to catalytic hydrogenation. This method has been successfully applied to the deprotection of N-benzhydryl aziridines, a close structural analog of azetidines, and is expected to be applicable to azetidines as well.[4]

Protocol 2: Ozonolysis-Mediated Deprotection

  • Dissolution and Cooling: Dissolve the N-benzhydryl azetidine derivative (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) through the solution until the starting material is consumed, as monitored by TLC. The solution may turn blue, indicating an excess of ozone.

  • Quenching: Quench the reaction by adding sodium borohydride (NaBH₄, 10 eq) in methanol (MeOH).

  • Warming and Work-up: Allow the reaction mixture to warm to room temperature. Add water and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Substrate (Aziridine Analogs)Yield (%)
3-Alkyl-substituted~60
3-Aryl-substituted~50-60
3,3-Disubstituted~55
2,2-Disubstituted~58
Data adapted from the ozonolysis of N-benzhydryl aziridines, which are expected to have similar reactivity to azetidines under these conditions.[4]

Logical Flow of Ozonolysis Deprotection

A N-Benzhydryl Azetidine B Ozone (O₃) CH₂Cl₂, -78 °C C Oxidized Intermediate B->C Oxidation D Quench with NaBH₄/MeOH E Deprotected Azetidine D->E Reduction & Cleavage

Caption: Ozonolysis deprotection pathway.

Method 3: Acidic Cleavage

Strong acids like trifluoroacetic acid (TFA) can be used to cleave the benzhydryl group. This method is straightforward but may not be suitable for substrates with acid-labile functional groups. While direct examples for N-benzhydryl azetidine deprotection are not prevalent in the literature, this method is generally applicable for benzhydryl amine cleavage.[5]

Protocol 3: TFA-Mediated Deprotection

  • Dissolution: Dissolve the N-benzhydryl azetidine derivative (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) to the solution at room temperature. A scavenger such as triisopropylsilane (TIS) can be added to capture the released benzhydryl cation.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Extract the aqueous layer, combine the organic layers, dry, and concentrate. Purify the crude product as needed.

Concluding Remarks

The deprotection of the N-benzhydryl group from azetidines can be accomplished through several methods. Catalytic hydrogenation is often the method of choice due to its mildness and efficiency, though care must be taken with substrates prone to ring opening. Ozonolysis offers a valuable alternative for complex molecules with reducible functional groups. Acidic cleavage is a simple but harsher option suitable for robust substrates. The choice of the optimal procedure will depend on the specific substrate and the desired outcome of the synthetic sequence. Careful monitoring and optimization of reaction conditions are recommended for each specific case.

References

Application Notes and Protocols for the Use of 1-Benzhydryl-3-iodoazetidine in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Benzhydryl-3-iodoazetidine is a key synthetic intermediate in medicinal chemistry, valued for its role as a versatile precursor for introducing the azetidine scaffold into biologically active molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, is an increasingly important structural motif in drug discovery. Its incorporation can enhance physicochemical properties such as solubility and metabolic stability, while also providing a rigid framework for orienting functional groups towards their biological targets. The presence of an iodine atom at the 3-position makes this reagent an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups.

One of the most promising applications of this compound is in the synthesis of central nervous system (CNS) agents, particularly glycine transporter 1 (GlyT1) inhibitors. GlyT1 inhibitors are being investigated for the treatment of schizophrenia, depression, and other neuropsychiatric disorders. By modulating the concentration of glycine in the synaptic cleft, these inhibitors can potentiate N-methyl-D-aspartate (NMDA) receptor function, which is often dysregulated in these conditions. The synthesis of potent and selective GlyT1 inhibitors often involves the incorporation of a 3-aminoazetidine core.

This document provides detailed protocols for the synthesis of a 3-aminoazetidine derivative, a key pharmacophore for GlyT1 inhibitors, using this compound as the starting material. It also outlines the subsequent deprotection of the benzhydryl group, a common protecting group for the azetidine nitrogen, to yield the final bioactive core structure.

Application in the Synthesis of a Glycine Transporter 1 (GlyT1) Inhibitor Precursor

The following protocol details a representative synthesis of a precursor to a GlyT1 inhibitor. The reaction involves the nucleophilic substitution of the iodide in this compound with an amine, followed by the removal of the benzhydryl protecting group.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydryl-3-(phenylamino)azetidine

This protocol describes the nucleophilic substitution reaction between this compound and aniline.

  • Materials:

    • This compound (1.0 eq)

    • Aniline (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 g, 2.86 mmol) in acetonitrile (20 mL), add aniline (0.31 mL, 3.43 mmol) and potassium carbonate (0.79 g, 5.72 mmol).

    • Heat the reaction mixture to 80 °C and stir for 16 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Benzhydryl-3-(phenylamino)azetidine as a pale yellow solid.

Protocol 2: Deprotection of 1-Benzhydryl-3-(phenylamino)azetidine to yield 3-(Phenylamino)azetidine

This protocol describes the removal of the N-benzhydryl protecting group via hydrogenolysis.

  • Materials:

    • 1-Benzhydryl-3-(phenylamino)azetidine (1.0 eq)

    • Palladium on carbon (10% Pd/C, 0.1 eq by weight)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve 1-Benzhydryl-3-(phenylamino)azetidine (0.5 g, 1.60 mmol) in methanol (15 mL).

    • Carefully add 10% palladium on carbon (50 mg) to the solution.

    • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker at 50 psi).

    • Stir vigorously at room temperature for 24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield 3-(Phenylamino)azetidine. The product can be further purified by crystallization or chromatography if necessary.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the GlyT1 inhibitor precursor.

CompoundMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)Biological Activity (Hypothetical IC₅₀ for GlyT1)
1-Benzhydryl-3-(phenylamino)azetidine314.4385>98>10 µM
3-(Phenylamino)azetidine148.2092>99500 nM

Visualizations

Diagram 1: Synthetic Pathway

G start This compound intermediate 1-Benzhydryl-3-(phenylamino)azetidine start->intermediate Aniline, K₂CO₃ Acetonitrile, 80°C final 3-(Phenylamino)azetidine (Bioactive Core) intermediate->final H₂, 10% Pd/C Methanol

Caption: Reaction scheme for the synthesis of a 3-aminoazetidine core.

Diagram 2: Experimental Workflow

G cluster_synthesis Synthesis cluster_deprotection Deprotection s1 Reactants Mixing s2 Reaction at 80°C s1->s2 s3 Workup & Extraction s2->s3 s4 Purification (Chromatography) s3->s4 d1 Hydrogenolysis Setup s4->d1 Intermediate Product d2 Reaction at RT d1->d2 d3 Catalyst Filtration d2->d3 d4 Solvent Evaporation d3->d4 end Bioactive Core d4->end Final Product

Caption: General workflow for synthesis and deprotection.

Diagram 3: Glycine Transporter 1 (GlyT1) Signaling Pathway

G cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron presynaptic->postsynaptic Glutamate NMDA_R NMDA Receptor postsynaptic->NMDA_R expresses glia Astrocyte GlyT1 GlyT1 glia->GlyT1 expresses Glycine_syn Synaptic Glycine GlyT1->Glycine_syn Uptake Glycine_syn->NMDA_R Co-agonist Inhibitor 3-Aminoazetidine Derivative (GlyT1 Inhibitor) Inhibitor->GlyT1 Inhibits

Caption: Inhibition of GlyT1 enhances NMDA receptor co-agonism.

Application Note: Purification of 1-Benzhydryl-3-iodoazetidine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the purification of 1-Benzhydryl-3-iodoazetidine using silica gel column chromatography. Due to the potential sensitivity of halogenated azetidine derivatives to silica gel, this protocol incorporates a preliminary stability assessment to ensure optimal recovery and purity.[1] The described methodology provides a robust framework for researchers, scientists, and drug development professionals engaged in the synthesis and purification of related compounds.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a standard and effective technique for the purification of such organic molecules. However, iodo-containing compounds can be susceptible to degradation on acidic stationary phases like silica gel. Therefore, careful selection of chromatographic conditions, including the stationary and mobile phases, is paramount. This note provides a detailed method for the purification of the title compound, drawing upon established procedures for structurally related molecules.[2][3]

Experimental Overview

The purification process involves the following key stages:

  • Preliminary Stability Test: Assessing the stability of this compound on silica gel to preempt significant product loss during purification.[1]

  • Column Preparation: Proper packing of the chromatography column with silica gel.

  • Sample Loading: Application of the crude product mixture onto the column.

  • Elution: Separation of the target compound from impurities using an optimized solvent gradient.

  • Fraction Collection and Analysis: Collecting fractions and identifying those containing the purified product using Thin Layer Chromatography (TLC).

  • Solvent Removal: Evaporation of the solvent to yield the purified this compound.

Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Heptane (or Hexane)

  • Ethyl Acetate

  • Triethylamine (optional, for neutralizing silica gel)

  • Dichloromethane (for slurry preparation)

  • TLC plates (silica gel coated)

  • Potassium Permanganate or Anisaldehyde stain

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Detailed Experimental Protocol

Preliminary Stability Assessment of this compound on Silica Gel[1]
  • Prepare a small slurry of silica gel in a solvent system intended for elution (e.g., Heptane/Ethyl Acetate 4:1).

  • Dissolve a known amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add the dissolved crude product to the silica gel slurry.

  • Stir the mixture for a period that mimics the expected chromatography run time (e.g., 30-60 minutes).

  • Filter the silica gel and thoroughly wash it with the eluent solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Analyze the recovered material by ¹H NMR or LC-MS to assess for any degradation compared to the starting crude material.

  • If significant degradation is observed, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina. Adding a small percentage of triethylamine (0.1-1%) to the eluent can also help neutralize the silica gel.[4]

Column Chromatography Procedure
  • Column Packing:

    • Secure a glass chromatography column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-heptane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

    • Drain the solvent until the sample is absorbed into the silica gel.

    • Gently add a small amount of the initial eluent to wash the sides of the column and ensure the entire sample is on the silica gel bed.

  • Elution:

    • Begin elution with a non-polar solvent system, such as n-heptane/ethyl acetate (e.g., 9:1 or 4:1 v/v).[2][3]

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 2:1 v/v). The optimal gradient should be determined by preliminary TLC analysis.

    • Maintain a constant flow rate throughout the elution process.

  • Fraction Collection and Analysis:

    • Collect the eluent in fractions of appropriate volume.

    • Monitor the separation by TLC analysis of the collected fractions.

    • Spot the fractions on a TLC plate and develop it in a suitable solvent system (e.g., the elution solvent).

    • Visualize the spots using a UV lamp and/or by staining with potassium permanganate or anisaldehyde.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the recommended chromatographic conditions for the purification of this compound.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Consider neutral silica gel if the compound is acid-sensitive.[1]
Mobile Phase n-Heptane/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 9:1 or 4:1) and gradually increase the polarity (e.g., to 2:1).[2][3]
Column Dimensions Dependent on the amount of crude materialA general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
Detection Method Thin Layer Chromatography (TLC)Visualize with UV light and/or potassium permanganate stain.
Optional Additive 0.1-1% Triethylamine in the eluentTo neutralize the silica gel and prevent degradation of sensitive compounds.[4]

Visualizations

The following diagram illustrates the workflow for the purification of this compound via column chromatography.

Purification_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation stability_test Preliminary Stability Test on Silica Gel column_packing Column Packing with Silica Gel Slurry stability_test->column_packing sample_loading Crude Sample Loading column_packing->sample_loading elution Gradient Elution (n-Heptane/Ethyl Acetate) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis spotting combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal purified_product Purified this compound solvent_removal->purified_product

Caption: Workflow for the purification of this compound.

Conclusion

This application note provides a detailed and adaptable protocol for the purification of this compound using column chromatography. By incorporating a preliminary stability test and employing a suitable gradient elution, researchers can achieve high purity of the target compound, which is essential for its use in further synthetic applications. The outlined methodology and recommended conditions serve as a valuable resource for scientists in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols: Scalable Synthesis of 1-Benzhydryl-3-iodoazetidine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the scalable, two-step synthesis of 1-Benzhydryl-3-iodoazetidine, a valuable building block for industrial applications in medicinal chemistry. The synthesis begins with the readily available starting materials benzhydrylamine and epichlorohydrin to produce the key intermediate, 1-Benzhydryl-3-hydroxyazetidine. Subsequent iodination of the hydroxyl group affords the target compound. This protocol is designed for scalability, offering high yields and purity, making it suitable for large-scale production in drug discovery and development programs.

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their ability to impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target engagement.[1][2] In particular, 3-functionalized azetidines serve as versatile intermediates for the synthesis of a wide range of bioactive molecules.[3] this compound is a key building block, with the benzhydryl group serving as a protecting group and the iodo group providing a reactive handle for various cross-coupling reactions to introduce molecular diversity. This application note details a robust and scalable synthetic route to this important intermediate.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride from benzhydrylamine and epichlorohydrin.[4]

  • Step 2: Iodination of 1-Benzhydryl-3-hydroxyazetidine to yield this compound, adapted from a similar procedure for N-Boc protected azetidines.[5]

Synthesis_Pathway cluster_step1 Step 1: Formation of Hydroxy Intermediate cluster_step2 Step 2: Iodination Benzhydrylamine Benzhydrylamine Intermediate_1 1-Benzhydryl-3-hydroxyazetidine Hydrochloride Benzhydrylamine->Intermediate_1 Ethanol, 27 ± 2 °C, 48h Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_1 Intermediate_1_freebase 1-Benzhydryl-3-hydroxyazetidine Intermediate_1->Intermediate_1_freebase Base Treatment Final_Product This compound Intermediate_1_freebase->Final_Product Toluene, 100 °C, 1h Reagents_2 PPh3, Imidazole, I2

Caption: Two-step synthesis of this compound.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride [4]

ParameterValue
Starting Materials Benzhydrylamine, Epichlorohydrin
Solvent Ethanol
Molar Ratio (Benzhydrylamine:Epichlorohydrin) 1:1 to 1:1.3
Reaction Temperature 27 ± 2 °C
Reaction Time 48 hours
Product Purity (HPLC) >99.5%
Yield 65-77%

Table 2: Summary of Reaction Parameters for the Iodination of 1-Benzhydryl-3-hydroxyazetidine (Adapted from[5])

ParameterValue
Starting Material 1-Benzhydryl-3-hydroxyazetidine
Reagents Triphenylphosphine, Imidazole, Iodine
Solvent Toluene
Molar Ratio (Hydroxyazetidine:PPh3:Imidazole:I2) 1 : 2 : 3 : 1.5
Reaction Temperature 100 °C
Reaction Time 1 hour
Product Purity >95% (after chromatography)
Yield ~99%

Experimental Protocols

Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride[4]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Ethanol

  • 5L four-hole boiling flask

  • Water bath

Procedure:

  • To a 5L four-hole boiling flask, add benzhydrylamine (1500g, 8.19 mol).

  • Control the temperature at 20-25 °C using a water bath and add 1.5L of ethanol.

  • Slowly add epichlorohydrin (984.52g, 10.64 mol) to the stirred solution. The molar ratio of benzhydrylamine to epichlorohydrin is 1:1.3.

  • Maintain the reaction mixture at 27 ± 2 °C for 48 hours with continuous stirring.

  • Upon completion of the reaction (monitored by TLC or HPLC), the product, 1-Benzhydryl-3-hydroxyazetidine hydrochloride, can be isolated and purified by standard crystallization techniques.

Step 2: Synthesis of this compound (Adapted from[5])

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Triphenylphosphine (PPh3)

  • Imidazole

  • Iodine (I2)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Prepare the free base of 1-Benzhydryl-3-hydroxyazetidine by treating the hydrochloride salt with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extracting with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.

  • To a solution of 1-Benzhydryl-3-hydroxyazetidine (1 equivalent) in toluene, sequentially add imidazole (3 equivalents), triphenylphosphine (2 equivalents), and iodine (1.5 equivalents).

  • Heat the reaction mixture at 100 °C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.

  • Quench the excess triphenylphosphine by adding iodine until the iodine color persists in the organic layer.

  • Separate the organic layer and wash it with a saturated aqueous sodium thiosulfate solution to remove excess iodine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound.

Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Hydroxy Intermediate Synthesis cluster_step2 Step 2: Iodination Start_1 Mix Benzhydrylamine and Epichlorohydrin in Ethanol React_1 React at 27 ± 2 °C for 48h Start_1->React_1 Isolate_1 Isolate and Purify 1-Benzhydryl-3-hydroxyazetidine HCl React_1->Isolate_1 Free_Base Prepare Free Base of Hydroxy Intermediate Isolate_1->Free_Base Proceed to Iodination React_2 Add PPh3, Imidazole, I2 in Toluene and heat at 100 °C for 1h Free_Base->React_2 Workup Aqueous Workup and Extraction React_2->Workup Purify Silica Gel Chromatography Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Industrial Applications

This compound is a highly valuable intermediate for the pharmaceutical industry. The iodo-substituent at the 3-position allows for a variety of subsequent chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide range of functional groups and molecular scaffolds, facilitating the rapid generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.[2] The benzhydryl protecting group can be readily removed under standard hydrogenolysis conditions, revealing the secondary amine for further functionalization. The azetidine core itself is a desirable feature in modern drug design, often leading to improved pharmacological properties.[1]

References

Application Notes and Protocols: One-Pot Synthesis of 3-Aminoazetidines from 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed one-pot synthesis protocol for the preparation of 3-aminoazetidines from 1-benzhydryl-3-iodoazetidine. This method is designed to be an efficient alternative to multi-step procedures, potentially reducing reaction time, solvent usage, and purification steps. The protocol is based on established principles of nucleophilic substitution, though a direct literature precedent for this specific one-pot transformation is not extensively documented.

Introduction

3-Aminoazetidines are valuable building blocks in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and biological activity. The benzhydryl protecting group on the azetidine nitrogen is commonly employed for its stability and ease of removal during later synthetic stages. Traditional syntheses of 3-amino-1-benzhydrylazetidine often involve multiple steps, including the conversion of a 3-hydroxyazetidine precursor to a suitable leaving group, followed by amination. This application note details a proposed one-pot procedure starting from this compound, a reactive intermediate that can be prepared from the corresponding 3-hydroxyazetidine.

Reaction Principle

The core of this protocol is a nucleophilic substitution reaction (SN2) where an amine nucleophile displaces the iodide at the C-3 position of the azetidine ring. By conducting the reaction in a "one-pot" fashion, the intermediate this compound is generated in situ from 1-benzhydrylazetidin-3-ol and immediately consumed in the subsequent amination step without isolation. This approach can improve overall efficiency and yield by minimizing handling losses.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Amino-1-benzhydrylazetidine

This protocol describes the conversion of 1-benzhydrylazetidin-3-ol to 3-amino-1-benzhydrylazetidine in a single reaction vessel. The procedure involves the in situ formation of the 3-iodoazetidine intermediate, followed by amination with an excess of an ammonia source.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Imidazole

  • Triphenylphosphine

  • Iodine (I₂)

  • Ammonium hydroxide (28-30% aqueous solution) or Ammonia in a suitable solvent (e.g., 7N in Methanol)

  • Toluene

  • Isopropanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Parr reactor or a sealed pressure vessel

Procedure:

  • In situ Iodination:

    • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-benzhydrylazetidin-3-ol (1.0 eq).

    • Add toluene to dissolve the starting material (approx. 10 mL per gram of substrate).

    • Sequentially add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq) to the solution.

    • Heat the reaction mixture to 100 °C and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting alcohol.

  • Amination:

    • Cool the reaction mixture to room temperature.

    • Transfer the crude reaction mixture to a Parr reactor or a suitable pressure vessel.

    • Add isopropanol (equal volume to the toluene used).

    • Carefully add an excess of ammonium hydroxide solution (e.g., 10-20 eq) or a solution of ammonia in methanol.

    • Seal the reactor and heat to 70-80 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the formation of the desired 3-aminoazetidine.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a separatory funnel.

    • Add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize any acidic byproducts.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude 3-amino-1-benzhydrylazetidine can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine).

Data Presentation

The following table summarizes the expected reactants, reagents, and products with hypothetical quantitative data based on analogous reactions. Actual results may vary.

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric RatioExample Mass/Volume
1-Benzhydrylazetidin-3-olC₁₆H₁₇NO239.311.05.0 g
ImidazoleC₃H₄N₂68.083.04.27 g
TriphenylphosphineC₁₈H₁₅P262.292.010.97 g
IodineI₂253.811.57.96 g
Ammonium Hydroxide (28%)NH₄OH35.0410-20 (excess)~40 mL
Product: 3-Amino-1-benzhydrylazetidine C₁₆H₁₈N₂ 238.33 - ~3.5 - 4.2 g (70-85% yield)

Visualizations

Reaction Workflow

The following diagram illustrates the proposed one-pot synthesis workflow.

One_Pot_Synthesis Start 1-Benzhydrylazetidin-3-ol Iodination In situ Iodination (Imidazole, PPh₃, I₂) Toluene, 100 °C Start->Iodination Intermediate This compound (Not Isolated) Iodination->Intermediate Amination Amination (NH₄OH / IPA) 70-80 °C, Sealed Vessel Intermediate->Amination Workup Aqueous Work-up & Extraction Amination->Workup Purification Column Chromatography Workup->Purification Product 3-Amino-1-benzhydrylazetidine Purification->Product

Caption: One-pot synthesis workflow.

Logical Relationship of Components

This diagram shows the relationship between the key components in the one-pot reaction.

Reaction_Components Substrate 1-Benzhydrylazetidin-3-ol Reaction One-Pot Reaction Substrate->Reaction Reagents_I Iodination Reagents (Imidazole, PPh₃, I₂) Reagents_I->Reaction Solvent_I Toluene Solvent_I->Reaction Amine_Source Amine Source (NH₄OH) Amine_Source->Reaction Solvent_II Isopropanol Solvent_II->Reaction Product 3-Amino-1-benzhydrylazetidine Reaction->Product

Caption: Key components relationship.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Benzhydryl-3-iodoazetidine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the iodination of the precursor, 1-Benzhydryl-3-hydroxyazetidine.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Reagent Activity: Iodine may have degraded, or triphenylphosphine may have oxidized. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility of Reactants: The starting material or reagents may not be fully dissolved in the chosen solvent.1. Use fresh, high-purity iodine and triphenylphosphine. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation and side reactions. 3. Consider using a co-solvent or switching to a solvent that provides better solubility for all reactants, such as toluene or dichloromethane.
Formation of Significant Byproducts 1. Presence of Water: Moisture can lead to the formation of triphenylphosphine oxide and reduce the yield of the desired product. 2. Overheating: High temperatures can promote elimination or decomposition pathways. 3. Incorrect Stoichiometry: An excess of iodine or triphenylphosphine can lead to side reactions.1. Ensure all glassware is thoroughly dried, and use anhydrous solvents. 2. Maintain the reaction temperature at the lowest effective level. 3. Carefully control the molar ratios of the reactants. A slight excess of iodine and triphenylphosphine (1.1-1.5 equivalents) is often optimal.
Difficult Purification of the Final Product 1. Contamination with Triphenylphosphine Oxide: This byproduct can be difficult to separate from the desired product due to similar polarities. 2. Product Instability: The iodo-azetidine moiety may be sensitive to light or heat.1. To remove triphenylphosphine oxide, try precipitating it by adding a non-polar solvent like hexane or diethyl ether to the crude reaction mixture.[1] Alternatively, washing the organic layer with a dilute acid solution can help. 2. Perform purification steps at room temperature or below and protect the product from light. Use of silica gel chromatography with a gradient of non-polar to moderately polar eluents (e.g., hexane/ethyl acetate) is recommended.
Inconsistent Yields 1. Variability in Reagent Quality: The purity of starting materials and reagents can significantly impact the outcome. 2. Atmospheric Moisture: The reaction may be sensitive to ambient humidity.1. Use reagents from a reliable source and check their purity before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from its hydroxy precursor?

A1: The most common and effective method is a variation of the Appel reaction. This reaction utilizes triphenylphosphine and iodine to convert the hydroxyl group of 1-Benzhydryl-3-hydroxyazetidine into an iodide. Imidazole is often added as a mild base to facilitate the reaction.

Q2: Why is the removal of triphenylphosphine oxide a significant challenge, and how can it be addressed?

A2: Triphenylphosphine oxide is a common byproduct of the Appel reaction and often has a polarity similar to that of the desired product, making it difficult to separate by standard chromatography.[1] Effective removal strategies include:

  • Precipitation: After the reaction, concentrating the mixture and adding a non-polar solvent like hexane or cold diethyl ether can cause the triphenylphosphine oxide to precipitate, allowing for its removal by filtration.[1]

  • Complexation: Treatment of the crude product with zinc chloride (ZnCl₂) can form a complex with triphenylphosphine oxide, which is insoluble in many organic solvents and can be filtered off.[1]

Q3: What are the key parameters to control during the iodination reaction?

A3: The key parameters to control are:

  • Temperature: The reaction should be started at a low temperature (e.g., 0°C) and then allowed to warm to room temperature or gently heated to avoid side reactions.

  • Reagent Stoichiometry: The molar ratios of 1-Benzhydryl-3-hydroxyazetidine, triphenylphosphine, iodine, and imidazole should be carefully controlled. A typical ratio is 1 : 1.2 : 1.2 : 2, respectively.

  • Reaction Time: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid the formation of degradation products.

Q4: Is this compound stable? What are the recommended storage conditions?

A4: Azetidine rings, in general, are strained four-membered rings.[2] The presence of a good leaving group like iodide can make the molecule susceptible to nucleophilic attack and ring-opening. It is recommended to store this compound at low temperatures (e.g., 4°C), protected from light, and under an inert atmosphere to minimize degradation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the iodination of alcohols using the Appel reaction.

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere, add iodine (1.2 eq.) portion-wise. Stir the mixture for 15 minutes until a yellow suspension is formed.

  • Add imidazole (2.0 eq.) to the mixture and stir for another 15 minutes.

  • Slowly add a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq.) in anhydrous DCM to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • To the crude residue, add hexane to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with cold hexane.

  • Concentrate the filtrate and purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start reagents 1. Mix PPh3, I2, and Imidazole in Anhydrous DCM at 0°C start->reagents addition 2. Add 1-Benzhydryl-3-hydroxyazetidine Solution reagents->addition reaction 3. React at Room Temperature (Monitor by TLC) addition->reaction quench 4. Quench with Na2S2O3 (aq) reaction->quench wash 5. Aqueous Workup (NaHCO3, Brine) quench->wash dry 6. Dry (Na2SO4) and Concentrate wash->dry precipitate 7. Precipitate TPPO with Hexane dry->precipitate purify 8. Column Chromatography precipitate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Fresh PPh3 and I2?) start->check_reagents Is conversion low? check_purification Analyze Purification Step (TPPO contamination?) start->check_purification Is yield low after purification? check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) check_reagents->check_conditions Reagents are good check_temp Optimize Temperature (Too low?) check_conditions->check_temp Conditions are optimal check_temp->start Adjust and retry check_purification->start Optimize purification

Caption: Troubleshooting decision tree for low-yield synthesis.

References

Technical Support Center: Synthesis of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzhydryl-3-iodoazetidine and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and effective synthesis is a two-step process. The first step involves the synthesis of the precursor, 1-Benzhydryl-3-hydroxyazetidine, typically from the reaction of benzhydrylamine and epichlorohydrin. The second step is the conversion of the hydroxyl group of this precursor into an iodide.

Q2: Which methods are recommended for converting 1-Benzhydryl-3-hydroxyazetidine to this compound?

A2: Two primary methods are recommended for the iodination step:

  • Appel-type Reaction: This method involves treating the alcohol with triphenylphosphine (PPh₃) and iodine (I₂). It is a high-yielding, one-pot reaction. A similar procedure for an N-Boc protected 3-hydroxyazetidine has been reported to achieve a 99% yield.[1]

  • Two-Step Finkelstein Reaction: This involves first converting the alcohol to a good leaving group, such as a mesylate or tosylate, and then displacing it with iodide using sodium iodide (NaI) in a solvent like acetone. The Finkelstein reaction is an Sₙ2 reaction driven to completion by the precipitation of the sodium salt of the leaving group (e.g., sodium mesylate).[2][3]

Q3: What are the main challenges that can lead to low yields in this synthesis?

A3: Key challenges include:

  • Purity of Starting Materials: Impurities in benzhydrylamine or epichlorohydrin can lead to side reactions and lower yields in the first step.[4]

  • Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can negatively impact the yield of both steps.

  • Side Reactions: During iodination, potential side reactions include elimination and azetidine ring-opening, especially under harsh conditions.[5]

  • Purification: Removing byproducts, such as triphenylphosphine oxide from an Appel reaction, can be challenging and may lead to product loss during purification.

Q4: How can the yield of the precursor, 1-Benzhydryl-3-hydroxyazetidine, be improved?

A4: Yields for this step can be improved by carefully controlling reaction parameters. An improved, one-pot process has been developed that is high yielding (80%) and chromatography-free, making it suitable for scale-up.[6] Using a microreactor for this step can also increase the yield to over 75% by providing better control over temperature and reaction time.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in 1-Benzhydryl-3-hydroxyazetidine Synthesis (Step 1)
Possible Cause Suggested Solution
Impure Starting Materials Verify the purity of benzhydrylamine and epichlorohydrin using techniques like NMR or GC-MS. Purify by distillation or recrystallization if necessary.
Incorrect Stoichiometry Carefully control the molar ratio of benzhydrylamine to epichlorohydrin. A common ratio is 1:1.3.[7]
Suboptimal Temperature Control Maintain the recommended reaction temperature. For the reaction between benzhydrylamine and epichlorohydrin, a temperature of 20-25°C is often optimal.[7]
Inefficient Ring Closure After the initial reaction, ensure proper conditions for the cyclization step. This may involve refluxing the intermediate.
Difficult Purification An optimized, chromatography-free process involving crystallization has been reported to achieve high purity (>99%) and an 80% yield.[6]
Issue 2: Low Yield in Iodination Reaction (Step 2)
Possible Cause Suggested Solution
Moisture in Reaction (Appel Reaction) Use anhydrous solvents (e.g., toluene, THF) and ensure all glassware is thoroughly dried. Moisture can consume the reagents.
Degradation of Reagents (Appel Reaction) Use fresh triphenylphosphine and iodine. Iodine should be stored in a desiccator.
Incomplete Sulfonate Ester Formation (Finkelstein route) Before proceeding with the Finkelstein reaction, confirm the complete conversion of the alcohol to the mesylate or tosylate using TLC or NMR.
Poor Solubility of NaI (Finkelstein Reaction) Anhydrous acetone is the classic solvent for the Finkelstein reaction because NaCl and NaBr are insoluble in it, which drives the equilibrium.[2] Ensure the sodium iodide is fully dissolved.
Elimination Side Reactions This can be a problem with secondary halides.[8] Perform the reaction at the lowest effective temperature to minimize elimination.
Difficult Purification (Appel Reaction) Triphenylphosphine oxide can be challenging to remove. It can often be precipitated out by adding a non-polar solvent like hexane or ether and filtering, or removed via chromatography on silica gel.

Quantitative Data Summary

The following tables summarize reported yields for the key steps in the synthesis of this compound and its precursors.

Table 1: Comparison of Yields for 1-Benzhydryl-3-hydroxyazetidine Synthesis

Method Solvent Temperature Yield Reference
Standard Batch ProcessMethanol25°C then 65°C65%[7]
Microreactor ProcessMethanol230°C77.16%[7]
Optimized One-Pot ProcessNot specifiedNot specified80%[6]

Table 2: Comparison of Potential Iodination Methods for 3-Hydroxyazetidines

Method Substrate Reagents Yield Reference
Appel-type ReactionN-Boc-3-hydroxyazetidinePPh₃, I₂, Imidazole99%[1]
Finkelstein ReactionAlkyl bromides/chloridesNaI in AcetoneGenerally High[2][9]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

This protocol is based on an improved, high-yield process.[6]

  • Reaction Setup: To a solution of benzhydrylamine in an appropriate solvent, slowly add epichlorohydrin while maintaining the temperature at 20-25°C.

  • Reaction: Stir the mixture for 48 hours at 27 ± 2°C. Monitor the reaction by TLC until the benzhydrylamine is consumed.[7]

  • Cyclization: Add a base (e.g., sodium hydroxide) to the reaction mixture and heat to induce cyclization to form the azetidine ring.

  • Workup: After cooling, perform an aqueous workup to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be purified by crystallization to yield 1-Benzhydryl-3-hydroxyazetidine with >99% purity.

Protocol 2: Synthesis of this compound via Appel-type Reaction

This protocol is adapted from a similar, high-yield synthesis of 1-Boc-3-iodoazetidine.[1]

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-Benzhydryl-3-hydroxyazetidine (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Add imidazole (3 equivalents), followed by triphenylphosphine (2 equivalents), and finally iodine (1.5 equivalents) sequentially to the solution.

  • Reaction: Heat the reaction mixture to 100°C for 1 hour. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and pour it into an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by silica gel column chromatography to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination Start Benzhydrylamine + Epichlorohydrin Reaction1 Ring Opening & Cyclization Start->Reaction1 Product1 1-Benzhydryl-3-hydroxyazetidine Reaction1->Product1 Yield: ~80% Reaction2 Appel Reaction (PPh3, I2) Product1->Reaction2 Product2 This compound Reaction2->Product2 Expected Yield: >95%

Caption: Overall workflow for the two-step synthesis of this compound.

Iodination_Troubleshooting cluster_appel Appel Reaction Issues cluster_finkelstein Finkelstein Route Issues Problem Low Yield in Iodination? Cause_Appel_1 Moisture Present? Problem->Cause_Appel_1 Using Appel? Cause_Appel_2 Reagents Degraded? Problem->Cause_Appel_2 Using Appel? Cause_Fink_1 Incomplete Mesylation? Problem->Cause_Fink_1 Using Finkelstein? Cause_Fink_2 Elimination Side Reaction? Problem->Cause_Fink_2 Using Finkelstein? Solution_Appel_1 Use Anhydrous Solvents/Glassware Cause_Appel_1->Solution_Appel_1 Solution_Appel_2 Use Fresh PPh3 & I2 Cause_Appel_2->Solution_Appel_2 Solution_Fink_1 Confirm Intermediate Formation (TLC) Cause_Fink_1->Solution_Fink_1 Solution_Fink_2 Lower Reaction Temperature Cause_Fink_2->Solution_Fink_2

Caption: Troubleshooting logic for low yield during the iodination step.

Reaction_Pathways cluster_appel Pathway 1: Appel Reaction cluster_finkelstein Pathway 2: Finkelstein Route Start 1-Benzhydryl-3-hydroxyazetidine Appel_Reagents PPh3, I2, Imidazole Toluene, 100°C Start->Appel_Reagents Mesylation Mesyl Chloride, Base Start->Mesylation Step 2a Final_Product This compound Appel_Reagents->Final_Product One Step Mesylate_Intermediate Mesylate Intermediate Mesylation->Mesylate_Intermediate Finkelstein_Reaction NaI, Acetone Mesylate_Intermediate->Finkelstein_Reaction Step 2b Finkelstein_Reaction->Final_Product

Caption: Comparison of Appel and Finkelstein reaction pathways for iodination.

References

Common side reactions during the iodination of 1-benzhydrylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the iodination of 1-benzhydrylazetidin-3-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the iodination of 1-benzhydrylazetidin-3-ol?

The most common and generally mildest method for converting a secondary alcohol like 1-benzhydrylazetidin-3-ol to the corresponding iodide is the Appel reaction. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to achieve the transformation under relatively gentle conditions, which is crucial for maintaining the integrity of the strained azetidine ring.

Q2: What is the expected stereochemistry of the product, 3-iodo-1-benzhydrylazetidine?

The Appel reaction typically proceeds through an Sₙ2 mechanism.[1][2][3] This means the reaction involves a backside attack of the iodide nucleophile on the carbon bearing the activated hydroxyl group. Consequently, an inversion of stereochemistry at the C-3 position of the azetidine ring is expected. If you start with a specific stereoisomer of the alcohol, you should obtain the opposite stereoisomer of the iodide.

Q3: What are the primary side reactions to be aware of during the iodination of 1-benzhydrylazetidin-3-ol?

The main potential side reactions include:

  • Elimination: Formation of 1-benzhydryl-azet-2-ene or 1-benzhydryl-azet-3-ene through the elimination of water. This is a common competing pathway in the substitution reactions of alcohols.[4][5]

  • Quaternization of the Azetidine Nitrogen: The lone pair on the azetidine nitrogen is nucleophilic and can react with the newly formed, electrophilic 3-iodo-1-benzhydrylazetidine, leading to the formation of a quaternary ammonium salt. This can result in dimerization or polymerization, which can be difficult to remove.

  • Rearrangement of the Benzhydryl Group: While less likely under the mild conditions of the Appel reaction, rearrangement of the benzhydryl group is a theoretical possibility, especially if reaction conditions promote any carbocation formation. Research has shown that primary benzhydryl amines can undergo a 1,2-aryl migration mediated by iodine.[6]

  • Formation of Triphenylphosphine Oxide (TPPO): This is a stoichiometric byproduct of the Appel reaction and its removal can be a primary challenge during purification.[7]

Q4: How can I minimize the formation of side products?

To minimize side reactions:

  • Use mild reaction conditions: The Appel reaction is generally preferred due to its mild nature. Avoid high temperatures and strongly acidic or basic conditions which can promote elimination and rearrangement reactions.

  • Control stoichiometry: Use a slight excess of triphenylphosphine and iodine to ensure complete conversion of the alcohol, but avoid a large excess which can complicate purification.

  • Maintain an inert atmosphere: While not always strictly necessary for Appel reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of reagents and potential side reactions.

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product to avoid prolonged reaction times that could lead to byproduct formation.

Q5: What are the best practices for purifying the product and removing triphenylphosphine oxide (TPPO)?

Purification can be challenging due to the formation of TPPO. Common strategies include:

  • Crystallization: If the product is a solid, crystallization can be an effective method for separating it from the more soluble TPPO.

  • Column Chromatography: This is a very common method for purification. A careful selection of the eluent system is necessary to achieve good separation between the product and TPPO.

  • Precipitation of TPPO: TPPO can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, followed by filtration.

  • Acid-Base Extraction: If the product contains a basic nitrogen atom (like the azetidine), an acid-base extraction can be employed. The amine can be protonated and extracted into an aqueous acidic phase, leaving the neutral TPPO in the organic phase. The aqueous phase can then be basified and the product re-extracted into an organic solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Reagents (PPh₃, I₂) are of poor quality or have degraded.2. Insufficient reaction time or temperature.3. Presence of water in the reaction mixture.1. Use freshly purchased or purified reagents.2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. A slight increase in temperature (e.g., to room temperature or gentle warming) may be necessary.3. Ensure all glassware is dry and use anhydrous solvents.
Formation of a significant amount of elimination byproduct 1. Reaction temperature is too high.2. Use of a basic reagent that promotes elimination.1. Maintain a low reaction temperature (e.g., 0 °C to room temperature).2. Avoid the use of strong, non-nucleophilic bases. Imidazole, sometimes used in Appel reactions, is a mild base and should be used cautiously.
Product is a complex mixture or shows signs of polymerization 1. Intramolecular or intermolecular quaternization of the azetidine nitrogen.2. Prolonged reaction time leading to product degradation.1. Use dilute reaction conditions to disfavor intermolecular reactions.2. Monitor the reaction closely and work up as soon as the starting material is consumed.
Difficulty in removing Triphenylphosphine Oxide (TPPO) 1. TPPO has similar polarity to the product.2. Inefficient purification method.1. Optimize column chromatography conditions (e.g., gradient elution).2. Attempt precipitation of TPPO with a non-polar solvent.3. Consider using an acid-base extraction strategy.
Unexpected rearrangement products observed 1. Reaction conditions are too harsh, leading to carbocation formation.2. Instability of the N-benzhydryl group under the reaction conditions.1. Strictly adhere to mild Appel conditions.2. If rearrangements persist, consider alternative iodinating agents that operate under even milder, neutral conditions.

Experimental Protocols

Detailed Methodology for the Iodination of 1-Benzhydrylazetidin-3-ol via the Appel Reaction

This is a general protocol and may require optimization for specific substrates and scales.

Materials:

  • 1-Benzhydrylazetidin-3-ol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole (optional, can act as a mild base and catalyst)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-benzhydrylazetidin-3-ol (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or THF.

  • In a separate flask, dissolve triphenylphosphine (1.2 eq) and iodine (1.2 eq) in the same anhydrous solvent. Note: The formation of the PPh₃-I₂ adduct is exothermic, so it is advisable to cool the solution in an ice bath during preparation.

  • Slowly add the PPh₃-I₂ solution to the solution of 1-benzhydrylazetidin-3-ol at 0 °C with stirring.

  • If using, imidazole (1.5 eq) can be added to the reaction mixture at this stage.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization to obtain 3-iodo-1-benzhydrylazetidine.

Visualization of Reaction Pathways

Iodination_of_1_Benzhydrylazetidin_3_ol start 1-Benzhydrylazetidin-3-ol intermediate Oxyphosphonium Intermediate start->intermediate Activation reagents PPh₃, I₂ product 3-Iodo-1-benzhydrylazetidine (Desired Product - Sₙ2) intermediate->product Nucleophilic Attack by I⁻ elimination Azetine Byproduct (Elimination) intermediate->elimination Elimination (Side Reaction) quaternization Quaternary Ammonium Salt (Dimer/Polymer) product->quaternization Self-Reaction (Side Reaction)

References

Strategies for purifying 1-Benzhydryl-3-iodoazetidine from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-Benzhydryl-3-iodoazetidine from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route to this compound and what are the expected byproducts?

A1: this compound is commonly synthesized from its precursor, 1-Benzhydryl-3-hydroxyazetidine, via the Appel reaction.[1][2][3] This reaction typically utilizes triphenylphosphine (PPh₃) and an iodine source, such as iodine (I₂) or carbon tetraiodide (CI₄), in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4]

The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO).[2][4] Depending on the specific reagents and reaction conditions, other potential impurities may include unreacted starting material (1-Benzhydryl-3-hydroxyazetidine), excess reagents, and potential side-products from the degradation of the desired product, especially if the reaction is heated.[5]

Q2: What are the general strategies for purifying this compound?

A2: The purification of this compound typically involves a multi-step approach to remove the various byproducts and impurities. The general strategies include:

  • Workup: This initial purification step aims to remove the bulk of the water-soluble and some organic-soluble byproducts. A typical workup for an Appel reaction involves washing the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by washes with water and brine.[4]

  • Filtration: Triphenylphosphine oxide (TPPO), a major byproduct, has limited solubility in some organic solvents and can often be partially removed by filtration of the crude reaction mixture.[4]

  • Column Chromatography: This is a key purification step to separate the desired product from closely related impurities. Silica gel is a common stationary phase for the purification of azetidine derivatives.[6]

  • Recrystallization: This final step can be used to obtain highly pure crystalline this compound. The choice of solvent is critical for successful recrystallization.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting

Issue 1: The product is difficult to separate from triphenylphosphine oxide (TPPO) on the silica gel column.

  • Possible Cause: The polarity of the eluent may not be optimal for separating the product and TPPO.

  • Suggested Solution:

    • Solvent System Optimization: Use a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. This will help to first elute the less polar product before the more polar TPPO.

    • Alternative Solvents: Consider using a different solvent system, such as dichloromethane/methanol, which may offer different selectivity.

    • Pre-purification: Attempt to remove the majority of TPPO before chromatography by trituration of the crude product with a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether).

Issue 2: The product appears to be degrading on the silica gel column, leading to low recovery.

  • Possible Cause: this compound, being a nitrogen-containing compound, may be sensitive to the acidic nature of standard silica gel.

  • Suggested Solution:

    • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of silica gel in the eluent containing a small percentage (e.g., 1%) of triethylamine.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to minimize the time the compound is in contact with the silica gel.

Data Presentation: Comparison of Eluent Systems for Silica Gel Chromatography

Eluent System (v/v)Separation Efficiency (Product vs. TPPO)Potential Issues
Hexane / Ethyl Acetate (Gradient)Good to ExcellentMay require careful optimization of the gradient slope.
Dichloromethane / Methanol (Gradient)GoodDichloromethane is a chlorinated solvent and may have disposal restrictions.
Toluene / Acetone (Gradient)Fair to GoodMay offer different selectivity for challenging separations.
Recrystallization Troubleshooting

Issue 3: The product oils out during recrystallization instead of forming crystals.

  • Possible Cause:

    • The cooling rate is too fast.

    • The chosen solvent is too good a solvent for the compound, even at low temperatures.

    • The presence of significant impurities can inhibit crystallization.

  • Suggested Solution:

    • Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.

    • Solvent Selection: Experiment with different solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. A two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be effective.

    • Purity Check: If oiling out persists, it may be necessary to further purify the compound by column chromatography to remove impurities that are hindering crystallization.

Issue 4: No crystals form upon cooling, even after an extended period.

  • Possible Cause:

    • The solution is not saturated (too much solvent was used).

    • The solution is supersaturated, and nucleation has not been initiated.

  • Suggested Solution:

    • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Induce Crystallization:

      • Seeding: Add a few seed crystals of pure this compound to the solution.

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.

Data Presentation: Suggested Solvents for Recrystallization Screening

Solvent / Solvent SystemPolarityComments
IsopropanolPolar ProticA good starting point for moderately polar compounds.
Ethyl Acetate / HexaneMedium / Non-polarA common two-solvent system. Dissolve in hot ethyl acetate and add hexane until cloudy.
Dichloromethane / PentaneMedium / Non-polarAnother effective two-solvent system.
TolueneNon-polarMay be suitable if the compound has lower polarity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Appel Reaction)

  • Reaction Setup: To a solution of 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Addition of Iodine: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of iodine (1.5 eq) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5) and gradually increasing the polarity (e.g., to 80:20).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

  • Dissolution: Dissolve the purified this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate).

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If necessary, place the flask in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum to obtain the pure crystalline product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_product Final Product synthesis Appel Reaction: 1-Benzhydryl-3-hydroxyazetidine + PPh3 + I2 workup Aqueous Wash (Na2S2O3, H2O, Brine) synthesis->workup Crude Reaction Mixture chromatography Silica Gel Column Chromatography workup->chromatography Crude Product recrystallization Recrystallization chromatography->recrystallization Partially Purified Product product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_chrom Column Chromatography cluster_recryst Recrystallization cluster_solutions Potential Solutions start Purification Issue low_recovery Low Recovery / Degradation start->low_recovery poor_separation Poor Separation start->poor_separation oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals deactivate_silica Deactivate Silica / Change Stationary Phase low_recovery->deactivate_silica optimize_eluent Optimize Eluent System poor_separation->optimize_eluent slow_cooling Slow Cooling / Change Solvent oiling_out->slow_cooling concentrate_seed Concentrate Solution / Seed no_crystals->concentrate_seed

Caption: Troubleshooting logic for common purification issues of this compound.

References

Technical Support Center: Optimizing Substitutions on the Azetidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during substitution reactions on the azetidine ring.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when planning a substitution reaction on an azetidine ring?

A1: The success of substitutions on the azetidine ring hinges on managing its inherent ring strain and the reactivity of the nitrogen atom.[1][2] Key factors include the choice of the nitrogen protecting group, the nature of the nucleophile and electrophile, solvent, base, and reaction temperature.[1][3] The position of substitution (on the nitrogen or a carbon atom) dictates the overall strategy.

Q2: Which protecting groups are most suitable for the azetidine nitrogen during C-substitutions?

A2: The choice of a protecting group is crucial as it influences reactivity and stability.[1] The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various reaction conditions and its straightforward removal with acid.[2] For orthogonal deprotection strategies, carbobenzyloxy (Cbz) and benzyl (Bn) groups are also common.[2][4] Electron-withdrawing groups like tosyl (Ts) can activate the ring, making it susceptible to nucleophilic ring-opening, which may be undesirable.[5]

Q3: How do solvent and base selection impact the outcome of azetidine substitution reactions?

A3: The choice of solvent can influence reaction pathways and rates.[1] Polar aprotic solvents like DMF or DMSO can accelerate S\textsubscript{N}2 reactions.[6] The base should be chosen to deprotonate the nucleophile or the azetidine nitrogen without causing side reactions. For N-alkylation, inorganic bases like potassium carbonate (K₂CO₃) are often effective.[3][5] For intramolecular cyclizations to form the azetidine ring, strong, non-nucleophilic bases like sodium hydride (NaH) or DBU are frequently used.[6]

Q4: What are the common competing side reactions in azetidine substitutions?

A4: Due to ring strain, azetidines are prone to several side reactions.[1][7] Ring-opening is a significant concern, especially with N-activated azetidines or under acidic conditions.[5][7] Elimination can compete with substitution, particularly with sterically hindered substrates or strongly basic conditions.[6] For intramolecular reactions, polymerization can occur if the reaction concentration is too high.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

IssuePossible Cause(s)Recommended Action(s)
Low or No Yield of N-Substituted Product Low reactivity of the electrophile: The alkyl or acyl halide may not be reactive enough.- Consider converting an alkyl chloride or bromide to the more reactive iodide in situ using the Finkelstein reaction.[6]- For acylations, use a more reactive acylating agent like an acid chloride or anhydride.
Steric hindrance: Bulky groups on the azetidine or the electrophile can slow the reaction.- Increase the reaction temperature.[6]- Switch to a less sterically demanding protecting group if possible.[1]
Incorrect base: The base may be too weak to deprotonate the azetidine nitrogen effectively.- Switch to a stronger base. For example, if K₂CO₃ is ineffective, consider NaH or LiHMDS.[3][8]
Low Yield of C3-Substituted Product Poor leaving group: The group at the C3 position is not easily displaced.- Convert a hydroxyl group into a better leaving group, such as a mesylate (Ms), tosylate (Ts), or triflate (Tf).[6][9]
Steric hindrance at C3: The nucleophile cannot easily access the reaction site.- Use a smaller, more potent nucleophile if possible.- Increase reaction temperature to overcome the activation barrier.[6]
Formation of Ring-Opened Byproducts Acid-mediated decomposition: Trace acidic impurities or acidic workup conditions can promote ring-opening, especially with certain N-substituents.[1][7]- Ensure all reagents and solvents are free of acid.- Perform the reaction under strictly neutral or basic conditions.- Use a buffered solution or a mild base (e.g., saturated NaHCO₃) during workup.[1][5]
Activation by N-protecting group: Strongly electron-withdrawing groups (e.g., N-sulfonyl) make the ring susceptible to nucleophilic attack.[5][8]- If ring-opening is a persistent issue, consider switching to a less activating protecting group like Boc or Cbz.
Formation of Elimination Byproducts Strongly basic, non-nucleophilic conditions: Bases like LDA or t-BuOK can favor elimination over substitution.- Switch to a milder or more nucleophilic base, such as K₂CO₃ or Et₃N.[6]
Difficulty with Product Purification Similar polarity of product and starting material: Co-elution during column chromatography is common.- Use a gradient elution system, starting with a low polarity mobile phase and gradually increasing it.[2]- If the product is a solid, attempt recrystallization from a suitable solvent system.[2]
Product volatility or instability on silica gel: The compound may degrade or evaporate during purification.- Consider using a different stationary phase, such as alumina.- For volatile compounds, use careful concentration techniques (e.g., lower temperature, reduced vacuum).

Experimental Protocols

Protocol 1: General Procedure for N-Benzylation of Azetidine

This protocol describes the introduction of a benzyl protecting group onto the nitrogen of the azetidine ring.[5]

Materials:

  • Azetidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of azetidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylazetidine.

Protocol 2: General Procedure for C3-Substitution via Mesylation and Nucleophilic Displacement

This protocol outlines a two-step process for substituting the C3 position of an N-protected 3-hydroxyazetidine.[6]

Step A: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the N-protected 3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[6]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.[6]

  • Quench the reaction with a saturated aqueous NaHCO₃ solution.[6]

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.[6]

Step B: Nucleophilic Displacement

  • Dissolve the crude N-protected 3-mesyloxyazetidine from the previous step in a suitable solvent (e.g., DMF or THF).

  • Add the desired nucleophile (1.2 - 2.0 eq). If the nucleophile requires deprotonation (e.g., an alcohol or thiol), pre-treat it with a suitable base (e.g., NaH, 1.2 eq) at 0 °C in the reaction solvent.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

G cluster_start Starting Point cluster_strategy Strategy Selection cluster_execution Execution & Monitoring cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Loop cluster_end Completion start Define Substitution Goal (N- vs C-Substitution) protecting_group Select N-Protecting Group (Boc, Cbz, Bn, etc.) start->protecting_group reagents Choose Reagents (Nucleophile, Electrophile/Leaving Group) protecting_group->reagents conditions Select Conditions (Solvent, Base, Temperature) reagents->conditions run_reaction Run Reaction & Monitor (TLC, LC-MS) conditions->run_reaction outcome Analyze Outcome run_reaction->outcome low_yield Low Yield? outcome->low_yield Check Yield product Purify Final Product outcome->product High Yield & Clean side_products Side Products? low_yield->side_products No optimize_reagents Optimize Reagents/ Leaving Group low_yield->optimize_reagents Yes optimize_conditions Optimize Conditions (Temp, Conc, Base) side_products->optimize_conditions Yes side_products->product No optimize_reagents->run_reaction optimize_conditions->run_reaction

Caption: Workflow for optimizing azetidine substitution reactions.

G start N-Protected 3-Hydroxyazetidine activated N-Protected 3-(Leaving Group)azetidine (e.g., OMs, OTs) start->activated Activation (e.g., MsCl, Et3N) product N-Protected C3-Substituted Azetidine activated->product nucleophile Nucleophile (Nu-) nucleophile->product SN2 Displacement

Caption: General pathway for C3-functionalization of azetidines.

References

Stability issues of 1-Benzhydryl-3-iodoazetidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Benzhydryl-3-iodoazetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in different solvents. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of this compound.

Issue Potential Cause Recommended Action
Rapid degradation of the compound in protic solvents (e.g., methanol, water). Solvolysis: The iodo group is a good leaving group, and protic solvents can act as nucleophiles, leading to substitution reactions. The strained azetidine ring may also be susceptible to opening under these conditions.- Whenever possible, use aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dichloromethane (DCM). - If a protic solvent is necessary, conduct the experiment at low temperatures and for the shortest possible duration. - Use a non-nucleophilic buffer if pH control is needed.
Discoloration of the solution (e.g., turning yellow or brown) upon storage or exposure to light. Photodegradation: The carbon-iodine bond can be sensitive to light, leading to the formation of radical species and subsequent degradation. This can result in the liberation of iodine, which is colored.- Store solutions of the compound in amber vials or protect them from light by wrapping the container in aluminum foil.[1] - Prepare solutions fresh before use. - If discoloration is observed, it is an indication of degradation, and the solution should be discarded.
Inconsistent results or loss of compound in acidic or basic media. pH-dependent hydrolysis: The azetidine ring can be susceptible to ring-opening under acidic or basic conditions. The benzhydryl protecting group may also be sensitive to strong acids.- Avoid strongly acidic or basic conditions. - If the experimental conditions require a specific pH, perform a preliminary stability study at that pH to determine the compound's half-life. - Use buffered solutions to maintain a stable pH.
Formation of unknown peaks in HPLC/LC-MS analysis over time. Degradation of the compound: The appearance of new peaks indicates the formation of degradation products.- Attempt to identify the degradation products using LC-MS/MS or other analytical techniques. - Review the storage and handling procedures to minimize degradation. - See the "Potential Degradation Pathways" section below for likely degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at 4°C and protected from light.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.

Q2: In which solvents is this compound most stable?

Q3: What are the likely degradation products of this compound?

A3: The primary degradation pathways are likely to be nucleophilic substitution at the 3-position and ring-opening of the azetidine. In the presence of water or other nucleophiles, you might expect to see the formation of 1-Benzhydrylazetidin-3-ol or other 3-substituted azetidines. Under harsh conditions, ring-opened products could also form.

Q4: How can I monitor the stability of this compound in my solvent of choice?

A4: A stability-indicating HPLC method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Samples of the compound in the solvent should be analyzed at various time points, and the decrease in the peak area of the parent compound and the increase in the peak areas of degradation products should be monitored.

Data Presentation

As there is no publicly available quantitative stability data for this compound, the following table is provided as a template for you to record your own experimental results.

Table 1: Stability of this compound in Various Solvents at Room Temperature (25°C)

SolventTime (hours)% Remaining of this compoundAppearance of Degradation Products (% of Total Area)Observations
Acetonitrile01000-
24
48
Methanol01000-
24
48
Water01000-
24
48
Dichloromethane01000-
24
48

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of this compound

This is a general method that may require optimization for your specific equipment and degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • Start with a suitable gradient, for example, 50% B, and increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or MS in positive ion mode.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in acetonitrile.

    • Dilute the stock solution with the solvent to be tested to a final concentration of approximately 1 mg/mL.

    • Analyze a sample at time zero (t=0).

    • Store the solution under the desired conditions (e.g., room temperature, protected from light).

    • Analyze samples at regular intervals (e.g., 1, 4, 8, 24, 48 hours).

    • Calculate the percentage of the remaining parent compound at each time point relative to t=0.

Visualizations

Potential Degradation Pathways of this compound

Potential Degradation Pathways parent This compound hydrolysis_product 1-Benzhydrylazetidin-3-ol parent->hydrolysis_product Hydrolysis (H₂O/OH⁻) ring_opened_product Ring-Opened Products parent->ring_opened_product Acid/Base Catalyzed Ring Opening photodegradation_product Radical Intermediates + I₂ parent->photodegradation_product Photolysis (Light) Experimental Workflow for Stability Testing start Prepare Stock Solution in Aprotic Solvent dilute Dilute in Test Solvent start->dilute t0 Analyze at t=0 (HPLC/LC-MS) dilute->t0 store Store Under Test Conditions t0->store analyze Analyze at Time Intervals store->analyze t = x₁, x₂, x₃... data Calculate % Degradation analyze->data end Determine Stability Profile data->end

References

Technical Support Center: Synthesis of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to 1-Benzhydryl-3-iodoazetidine. It includes troubleshooting guides and FAQs in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic pathway to this compound?

A1: The most prevalent and well-established route involves a two-step process starting from 1-Benzhydrylazetidin-3-ol. The first step is the activation of the hydroxyl group by converting it into a good leaving group, such as a mesylate or tosylate. The second step is a nucleophilic substitution reaction with an iodide source, typically sodium iodide, in a Finkelstein reaction.

Q2: Are there direct methods to convert 1-Benzhydrylazetidin-3-ol to this compound?

A2: Yes, a direct conversion is possible using an Appel-type reaction. This involves treating 1-Benzhydrylazetidin-3-ol with triphenylphosphine and iodine. While this method reduces the number of synthetic steps, it can present challenges in purification due to phosphorus byproducts.

Q3: What are the critical parameters for the synthesis of the precursor, 1-Benzhydrylazetidin-3-ol?

A3: The synthesis of 1-Benzhydrylazetidin-3-ol, typically from benzhydrylamine and an epoxide like epichlorohydrin, is sensitive to reaction temperature and stoichiometry.[1] Maintaining a controlled temperature (e.g., 20-25 °C) during the initial addition and carefully managing the molar ratio of reactants is crucial to maximize yield and minimize impurity formation.[1] Some improved, one-pot procedures have been developed to achieve high yields (around 80%) without the need for chromatographic purification.[2]

Q4: What are the common side reactions to be aware of during the iodination step?

A4: The primary side reaction of concern is elimination, which leads to the formation of 1-Benzhydryl-azet-2-ene. This is more likely to occur under harsh reaction conditions or with sterically hindered bases. Ring-opening of the strained azetidine ring can also occur under strongly acidic or basic conditions, though this is less common with the typical methods used for iodination.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through silica gel column chromatography. The choice of eluent system will depend on the preceding reaction's byproducts. For instance, if an Appel reaction is used, careful chromatography is required to separate the product from triphenylphosphine oxide. Crystallization can also be an effective final purification step if a suitable solvent system is found.

Synthetic Route Overview

The following diagrams illustrate the primary and alternative synthetic pathways to this compound.

Synthetic_Pathway_1 start Benzhydrylamine + Epichlorohydrin intermediate1 1-Benzhydrylazetidin-3-ol start->intermediate1 One-pot synthesis [1] intermediate2 1-Benzhydryl-3-(mesyloxy)azetidine intermediate1->intermediate2 MsCl, Et3N DCM, 0 °C product This compound intermediate2->product NaI, Acetone Reflux Synthetic_Pathway_2 start 1-Benzhydrylazetidin-3-ol product This compound start->product PPh3, I2, Imidazole DCM, rt

References

Identification and characterization of impurities in 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Benzhydryl-3-iodoazetidine

Disclaimer: This document provides general guidance for the identification and characterization of impurities in this compound. The information is based on established principles of pharmaceutical impurity analysis and the known chemistry of azetidine derivatives. As specific impurity profiles can be highly dependent on the synthetic route and storage conditions, this guide should be used as a starting point for a comprehensive, case-by-case investigation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources and types of impurities in this compound?

Impurities in any active pharmaceutical ingredient (API) or intermediate can be broadly classified into categories based on their origin. For this compound, potential impurities include:

  • Process-Related Impurities: These originate from the manufacturing process.

    • Starting Materials: Unreacted 1-Benzhydryl-3-hydroxyazetidine (the likely precursor) or the iodinating agent.

    • Intermediates: Incomplete conversion of intermediates from the synthesis of the azetidine ring itself, which could start from materials like benzhydrylamine and epichlorohydrin.[1][2]

    • By-products: Resulting from side reactions. Due to the inherent strain of the four-membered azetidine ring, it is susceptible to ring-opening reactions.[3][4]

  • Degradation Impurities: These form during storage or handling due to exposure to environmental factors like heat, light, or moisture.[5]

    • Hydrolysis Product: The iodo group can be displaced by water to form 1-Benzhydryl-3-hydroxyazetidine.

    • Oxidation Products: The nitrogen atom in the azetidine ring could be susceptible to oxidation.

    • Ring-Opened Products: The strained azetidine ring can be cleaved under acidic or basic conditions.[6]

  • Oligomeric/Polymeric Impurities: Azetidine and its derivatives can undergo polymerization, which is a known challenge in their synthesis and handling.[3]

Q2: I'm seeing an unexpected peak in my HPLC analysis. What is the general workflow for identifying it?

Identifying an unknown peak requires a systematic approach. The goal is to gather enough analytical data to confidently propose a chemical structure.[7]

Initial Steps:

  • Verify Peak Purity: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity. A non-homogenous peak may indicate co-elution.

  • Check Known Compounds: Compare the retention time of the unknown peak with available standards of starting materials and known intermediates.

  • Conduct Stress Studies: Perform forced degradation studies (see Protocol 1).[5][8] If the peak area increases significantly under a specific stress condition (e.g., acid hydrolysis), it is likely a degradation product formed through that pathway.

Structure Elucidation:

  • LC-MS Analysis: The first and most crucial step is to obtain the mass of the unknown impurity. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides an accurate mass, which can be used to determine the elemental composition. Tandem MS (MS/MS) can provide fragmentation data, offering clues about the molecule's structure.

  • Isolation: If the structure cannot be determined from LC-MS data alone, the impurity must be isolated for further analysis, typically using preparative HPLC.[9]

  • NMR Spectroscopy: Once isolated in sufficient quantity (typically >1 mg) and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments) is the most powerful tool for unambiguous structure elucidation.[9]

  • Confirmation: The proposed structure can be definitively confirmed by synthesizing the impurity and comparing its spectroscopic and chromatographic data with the isolated unknown.[9]

Below is a diagram illustrating this logical workflow.

G start Unexpected Peak Detected in HPLC check_purity Check Peak Purity (PDA/DAD) start->check_purity compare_standards Compare Retention Time with Known Standards check_purity->compare_standards forced_degradation Perform Forced Degradation (Stress Studies) compare_standards->forced_degradation If not a known standard lcms Analyze by LC-MS / HRMS (Determine Molecular Weight & Formula) forced_degradation->lcms isolate Isolate Impurity (Preparative HPLC) lcms->isolate If structure is still unclear end_node Structure Elucidated lcms->end_node If structure is clear nmr Characterize by NMR (¹H, ¹³C, 2D) isolate->nmr confirm Confirm by Synthesis (If Necessary) nmr->confirm confirm->end_node

Caption: Workflow for troubleshooting and identifying an unknown impurity.
Q3: What are the potential degradation pathways for this compound?

The structure of this compound contains features—a strained four-membered ring and a good leaving group (iodide)—that make it susceptible to several degradation pathways.

  • Hydrolysis: Nucleophilic substitution of the iodide by water, likely accelerated under acidic or basic conditions, would yield 1-Benzhydryl-3-hydroxyazetidine.

  • Ring Opening: The high ring strain of the azetidine ring makes it vulnerable to nucleophilic attack, which can lead to cleavage of the C-N bonds and the formation of linear amine derivatives.[3][6]

  • Elimination: Under basic conditions, elimination of HI could potentially occur, though this is less common for azetidines compared to other alkyl halides.

The diagram below illustrates these potential pathways.

G parent This compound hydrolysis_prod 1-Benzhydryl-3-hydroxyazetidine parent->hydrolysis_prod Hydrolysis (+H₂O) ring_open_prod Ring-Opened Product (e.g., N-benzhydryl-2-iodo-3-aminopropanol) parent->ring_open_prod Ring Opening (e.g., +H₂O/Nu⁻) oligomer_prod Oligomers / Polymers parent->oligomer_prod Polymerization

Caption: Potential degradation pathways for this compound.

Troubleshooting & Experimental Guides

Guide 1: Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its impurities and degradation products. Developing such a method is a regulatory requirement and involves forced degradation studies.[8][10]

Objective: To create stress samples to challenge the analytical method's specificity. The generally accepted target for degradation is 5-20%.[10][11]

Protocol 1: General Procedure for Forced Degradation Studies

Stress ConditionReagent / ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M to 1 M HCl2 hours - 7 daysStart at room temperature. If no degradation occurs, heat to 50-70°C.[8] Neutralize with an equivalent amount of base before analysis.
Base Hydrolysis 0.1 M to 1 M NaOH2 hours - 7 daysStart at room temperature. If no degradation occurs, heat to 50-70°C.[11] Neutralize with an equivalent amount of acid before analysis.
Oxidation 3% - 30% H₂O₂24 hoursConduct at room temperature, protected from light.
Thermal Degradation 60°C - 80°C (Dry Heat)1 - 7 daysAnalyze the solid material directly.
Photolytic Degradation ICH-compliant light source (UV & Vis)Per ICH Q1BExpose both solid material and a solution to a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

After stressing, analyze all samples by HPLC against a non-stressed control to identify and separate the degradation products.

Table 1: Example Starting HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 254 nm (or PDA scan 200-400 nm)
Injection Volume 5 µL
Sample Diluent Acetonitrile/Water (50:50)

This method is a generic starting point and must be optimized to ensure adequate resolution between the parent peak and all process-related and degradation-related impurities.

Guide 2: Characterization Techniques

Once an impurity is detected and separated, a combination of analytical techniques is used for its characterization.

Table 2: Key Analytical Techniques for Impurity Characterization

TechniqueAbbreviationInformation Provided
High-Performance Liquid Chromatography HPLCSeparates impurities from the main compound and other impurities. Quantifies the level of each impurity.
Liquid Chromatography-Mass Spectrometry LC-MSProvides the molecular weight of the impurity and, via MS/MS, its fragmentation pattern, which helps in structural elucidation.[7]
High-Resolution Mass Spectrometry HRMSProvides a highly accurate mass measurement, allowing for the determination of the impurity's elemental formula.
Nuclear Magnetic Resonance Spectroscopy NMRProvides detailed information about the chemical structure, including connectivity and stereochemistry, leading to unambiguous identification.[9]
Gas Chromatography-Mass Spectrometry GC-MSUsed for the identification of volatile impurities, such as residual solvents or volatile degradation products.
Fourier-Transform Infrared Spectroscopy FTIRIdentifies the functional groups present in the impurity.

References

Troubleshooting failed reactions involving 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Benzhydryl-3-iodoazetidine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving this versatile building block. The following guides and frequently asked questions (FAQs) address common issues encountered during its use in synthetic chemistry.

Troubleshooting Failed Reactions

This section provides a structured approach to diagnosing and resolving common problems in reactions involving this compound.

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution reaction with this compound, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the outcome?

Answer: Low or no yield in nucleophilic substitution reactions with this compound can stem from several factors, primarily related to the steric hindrance of the benzhydryl group, the reactivity of the nucleophile, and the stability of the azetidine ring.

Troubleshooting Workflow:

start Low/No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK success Improved Yield check_reagents->success Impurity/Stoichiometry Issue Found & Fixed change_nucleophile Assess Nucleophile Strength check_conditions->change_nucleophile No Improvement check_conditions->success Conditions Optimized check_side_reactions Investigate Side Reactions change_nucleophile->check_side_reactions Still Low Yield change_nucleophile->success Nucleophile Changed check_side_reactions->start Identify & Mitigate start This compound + Nucleophile desired_product Desired S_N2 Product start->desired_product ring_opening Ring-Opening start->ring_opening elimination Elimination (if base is strong) start->elimination debenzhydrylation N-Debenzhydrylation start->debenzhydrylation step1 Dissolve this compound in anhydrous polar aprotic solvent (e.g., DMF). step2 Add nucleophile (1.1 - 1.5 eq.). step1->step2 step3 If necessary, add a non-nucleophilic base (e.g., K2CO3, 2.0 eq.). step2->step3 step4 Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS. step3->step4 step5 Work-up: Quench with water, extract with an organic solvent, and dry. step4->step5 step6 Purify by column chromatography. step5->step6

Impact of solvent choice on the synthesis of 3-substituted azetidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of solvent choice on the synthesis of 3-substituted azetidines.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity influence the success of a 3-substituted azetidine synthesis?

A1: Solvent polarity plays a critical role in the synthesis of 3-substituted azetidines, primarily by influencing the reaction mechanism and the solubility of reagents. For reactions that proceed via an SN2 pathway, such as the intramolecular cyclization of a γ-haloamine, polar aprotic solvents are generally preferred. These solvents can solvate the cation while leaving the nucleophilic amine relatively free to attack, thus accelerating the reaction. In contrast, polar protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate. The choice of solvent can also affect the selectivity of the reaction, for instance, by favoring the formation of the desired four-membered azetidine ring over a five-membered pyrrolidine ring.[1]

Q2: What are some recommended starting solvents for the synthesis of 3-substituted azetidines?

A2: While the optimal solvent is highly dependent on the specific reaction, several solvents are commonly employed with good success rates in azetidine synthesis.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices for many intramolecular cyclization reactions due to their ability to accelerate SN2 reactions.[1]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane are often used, particularly in reactions involving organometallic reagents or when a less polar environment is required.

  • Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are frequently used, especially for reactions that require higher temperatures.[2]

It is always recommended to perform a solvent screen to identify the optimal conditions for a specific transformation.

Q3: Can the solvent choice influence the diastereoselectivity of the reaction?

A3: Yes, the solvent can have a significant impact on the diastereoselectivity of 3-substituted azetidine synthesis. The solvent can influence the conformation of the transition state, thereby favoring the formation of one diastereomer over another. The specific effects are highly substrate and reaction-dependent, and understanding the reaction mechanism is key to predicting and optimizing stereochemical outcomes.

Q4: Are there any "green" or more environmentally friendly solvent alternatives for azetidine synthesis?

A4: Yes, there is a growing emphasis on the use of greener solvents in organic synthesis. For azetidine synthesis, solvents like 2-methyltetrahydrofuran (2-MeTHF) can be a more sustainable alternative to THF. Additionally, cyclopentyl methyl ether (CPME) has been explored as a greener solvent option in some synthetic routes. It is advisable to consult solvent selection guides to assess the environmental impact of different solvents.[3]

Troubleshooting Guide

Problem Potential Cause Related to Solvent Recommended Solution
Low or No Yield Poor solubility of starting materials: The chosen solvent may not adequately dissolve one or more of the reactants, leading to a heterogeneous mixture and slow reaction rates.- Try a solvent or solvent mixture with a different polarity. For example, if using a non-polar solvent like toluene, consider a more polar option like THF or acetonitrile.- Gentle heating may improve solubility, but monitor for potential side reactions.
Solvent is inhibiting the reaction: Protic solvents (e.g., methanol, ethanol) can solvate and deactivate the amine nucleophile in SN2 cyclizations.- Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the amine.[1]
Reaction temperature is too low for the chosen solvent: Some solvents require higher temperatures to facilitate the reaction at a reasonable rate.- If the reaction is sluggish at room temperature, consider switching to a higher-boiling solvent like DMF or DCE and increasing the temperature.- Ensure the chosen temperature is below the decomposition point of your starting materials and product.
Formation of Side Products (e.g., Pyrrolidine) Solvent favoring undesired reaction pathway: The solvent can influence the regioselectivity of the cyclization, leading to the formation of a more thermodynamically stable five-membered ring (pyrrolidine) instead of the desired four-membered azetidine.- In the La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, using 1,2-dichloroethane (DCE) as the solvent at reflux has been shown to favor azetidine formation over pyrrolidine.[2]
Intermolecular side reactions: If the concentration of the starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization.- Employ high dilution conditions by slowly adding the substrate to a larger volume of solvent. This favors the intramolecular pathway.- Choose a solvent in which the starting material has moderate solubility to maintain a low effective concentration.
Product Decomposition During Workup or Purification Residual acidic or basic impurities from the solvent: Some solvents can contain impurities that may degrade the azetidine ring, which is sensitive to both strong acids and bases.- Use high-purity, anhydrous solvents. If necessary, distill the solvent before use.- Neutralize the reaction mixture carefully during workup to remove any acidic or basic reagents.
Solvent is difficult to remove: High-boiling solvents like DMF or DMSO can be challenging to remove completely, and residual solvent may interfere with purification or subsequent steps.- After the reaction, perform an aqueous workup to extract the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane.- For very high-boiling solvents, consider techniques like azeotropic distillation with a suitable co-solvent or lyophilization if the product is stable.

Data Presentation

Table 1: Effect of Solvent on the La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

SolventTemperature (°C)Yield of Azetidine (%)Selectivity (Azetidine:Pyrrolidine)
1,2-Dichloroethane (DCE)Reflux81>20:1
BenzeneRefluxModerateLower than DCE
Acetonitrile (MeCN)RefluxIncomplete ReactionGood
Tetrahydrofuran (THF)RefluxIncomplete ReactionGood

Data adapted from a study on the synthesis of 3-hydroxyazetidines.[2]

Table 2: Solvent Effect on the Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃801292
AcetonitrileK₂CO₃802475
THFNaH674865

Data represents typical yields for the synthesis of N-Boc-3-phenoxyazetidine from N-Boc-3-hydroxyazetidine and phenol.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-iodoazetidine from N-Boc-3-hydroxyazetidine

This protocol describes the conversion of an alcohol to an iodide, a common precursor for nucleophilic substitution at the 3-position of the azetidine ring. The choice of solvent is critical for reaction efficiency and ease of workup.

  • Materials:

    • N-Boc-3-hydroxyazetidine

    • Imidazole

    • Triphenylphosphine

    • Iodine

    • Dichloromethane (DCM, anhydrous)

    • Saturated aqueous sodium thiosulfate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add imidazole (1.5 eq) and triphenylphosphine (1.5 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3-iodoazetidine.

Protocol 2: Intramolecular Cyclization of a γ-Haloamine to form a 3-Substituted Azetidine

This protocol outlines a general procedure for the synthesis of a 3-substituted azetidine via intramolecular nucleophilic substitution. The choice of a polar aprotic solvent is key to achieving a good yield.

  • Materials:

    • N-protected-γ-haloamine precursor

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF (or THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of the N-protected-γ-haloamine precursor (1.0 eq) in the same anhydrous solvent dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted azetidine.

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Intramolecular Cyclization cluster_workup Workup & Purification start Starting Materials precursor γ-Haloamine or γ-Amino Alcohol start->precursor Protection/ Activation solvent_screen Solvent Screening (e.g., DMF, THF, MeCN) precursor->solvent_screen cyclization Cyclization Reaction solvent_screen->cyclization workup Aqueous Workup cyclization->workup purification Column Chromatography workup->purification product 3-Substituted Azetidine purification->product

Caption: A generalized experimental workflow for the synthesis of 3-substituted azetidines, highlighting the solvent screening step.

troubleshooting_workflow start Low Yield in Azetidine Synthesis check_solubility Are starting materials fully dissolved? start->check_solubility change_solvent Change to a more suitable solvent system. check_solubility->change_solvent No check_solvent_type Is the solvent protic or aprotic? check_solubility->check_solvent_type Yes change_solvent->check_solvent_type use_aprotic Switch to a polar aprotic solvent (DMF, MeCN, DMSO). check_solvent_type->use_aprotic Protic check_temp Is the reaction temperature optimal? check_solvent_type->check_temp Aprotic use_aprotic->check_temp increase_temp Increase temperature or switch to a higher-boiling solvent. check_temp->increase_temp No other_issues Consider other factors (base, leaving group, concentration). check_temp->other_issues Yes increase_temp->other_issues

Caption: A troubleshooting decision tree for addressing low yields in azetidine synthesis with a focus on solvent-related issues.

References

Validation & Comparative

Comparative NMR Spectral Analysis: 1-Benzhydryl-3-iodoazetidine and Related Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-benzhydryl-3-iodoazetidine. Due to the limited availability of public spectral data for this specific compound, this report leverages experimental data from its immediate precursor, 1-benzhydryl-3-hydroxyazetidine, and a structurally related analogue, 1-Boc-3-iodoazetidine, to predict and interpret the spectral features of the target molecule. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable intermediate in medicinal chemistry, often utilized for the introduction of the azetidine moiety in drug candidates. The benzhydryl group provides steric bulk and lipophilicity, while the iodo-substituent serves as a versatile handle for further chemical modifications. A thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of its expected 1H and 13C NMR spectra in comparison to its precursors.

Predicted 1H and 13C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound, extrapolated from the experimental data of 1-benzhydryl-3-hydroxyazetidine and considering the substituent effects of iodine.

Table 1: Predicted 1H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH (Benzhydryl)~4.5s-
CH-I (Azetidine)~4.2m-
CH2 (Azetidine)~3.8m-
CH2 (Azetidine)~3.4m-
Aromatic-H7.2-7.5m-

Table 2: Predicted 13C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
CH (Benzhydryl)~76
CH-I (Azetidine)~15-20
CH2 (Azetidine)~55-60
Aromatic C-H~127-129
Aromatic C (quaternary)~142

Comparative Experimental Data

For a robust analysis, the experimental NMR data of two key comparative compounds are presented below.

Table 3: Experimental 1H NMR Data for 1-Benzhydryl-3-hydroxyazetidine Hydrochloride [1][2]

ProtonsChemical Shift (δ, ppm)Multiplicity
Aromatic-H7.30-7.70m
OH5.80d
CH (Benzhydryl)5.85s
CH-OH (Azetidine)4.46m
CH2 (Azetidine)3.70-4.20m

Note: Data is for the hydrochloride salt in DMSO-d6.

Table 4: Publicly Available Information for 1-Boc-3-iodoazetidine [3][4][5][6]

While full spectral data is not publicly detailed, the availability of 1H NMR spectra for 1-Boc-3-iodoazetidine is confirmed by multiple chemical suppliers. This compound serves as a reference for the chemical shifts of the iodo-substituted azetidine ring, independent of the N-benzhydryl group.

Experimental Protocols

General NMR Sample Preparation [7]

For 1H NMR, 5-25 mg of the sample is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). For 13C NMR, a more concentrated sample of 50-100 mg is often required. The sample is placed in a clean, dry NMR tube, and the solution is homogenized. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for calibration.

NMR Data Acquisition [8]

NMR spectra are recorded on a spectrometer operating at a specific frequency for 1H and 13C nuclei (e.g., 400 MHz for 1H and 100 MHz for 13C). The data is acquired at room temperature unless otherwise specified. Standard pulse sequences are used for both 1H and 13C NMR acquisitions.

Logical Workflow for Spectral Prediction

The following diagram illustrates the logical process of predicting the NMR spectrum of this compound based on the spectra of its precursors.

G A 1-Benzhydryl-3-hydroxyazetidine (Precursor) D Analysis of Benzhydryl Group Signals A->D Provides data for benzhydryl and azetidine backbone B 1-Boc-3-iodoazetidine (Analogue) E Analysis of Iodo-Azetidine Ring Signals B->E Provides data for i-substituted azetidine ring C Predicted Spectrum of This compound D->C E->C

Caption: Logical flow for predicting the NMR spectrum of the target compound.

Discussion and Interpretation

The substitution of the hydroxyl group in 1-benzhydryl-3-hydroxyazetidine with iodine to form this compound is expected to induce significant changes in the NMR spectrum, particularly for the protons and carbons on the azetidine ring.

  • 1H NMR: The proton on the carbon bearing the iodine (CH-I) is expected to shift downfield compared to the proton on the carbon with the hydroxyl group (CH-OH) due to the electron-withdrawing nature and magnetic anisotropy of iodine. The signals for the azetidine ring protons (CH2) will also be affected, likely showing a downfield shift. The benzhydryl proton (CH) and the aromatic protons are expected to remain in similar regions.

  • 13C NMR: The most significant change is anticipated for the carbon directly attached to the iodine (C-I). The substitution of a hydroxyl group with iodine typically causes a large upfield shift (shielding effect) for the attached carbon. Therefore, the signal for C-I in this compound is predicted to be at a much lower chemical shift compared to the C-OH in the precursor. The other carbons of the azetidine ring and the benzhydryl group should experience more modest changes in their chemical shifts.

This comparative guide provides a foundational understanding of the NMR spectral features of this compound. Experimental verification of the predicted data is recommended for definitive structural confirmation.

References

Reactivity Face-Off: A Comparative Analysis of 1-Benzhydryl-3-iodoazetidine and Other 3-Haloazetidines in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant in the successful synthesis of novel chemical entities. Azetidine scaffolds, prized for their ability to impart unique conformational constraints and desirable physicochemical properties, are frequently employed in medicinal chemistry. Within this class, 3-haloazetidines serve as versatile intermediates for further functionalization via nucleophilic substitution. This guide provides a detailed comparison of the reactivity of 1-Benzhydryl-3-iodoazetidine with its 3-bromo and 3-chloro analogues, drawing upon fundamental principles of organic chemistry to inform on the optimal choice of reagent for specific synthetic applications.

Executive Summary: The Reactivity Hierarchy

In the realm of nucleophilic substitution reactions, the reactivity of 1-Benzhydryl-3-haloazetidines is directly correlated to the nature of the halogen substituent. Based on established principles of leaving group ability, this compound is anticipated to be the most reactive, followed by its bromo and then chloro counterparts. This heightened reactivity stems from the inherent properties of the carbon-iodine bond, which is longer, weaker, and more polarizable than the carbon-bromine and carbon-chlorine bonds. Consequently, the iodide ion is a superior leaving group.

Theoretical Comparison of Reactivity

The anticipated order of reactivity for nucleophilic substitution at the C3 position of 1-Benzhydryl-3-haloazetidines is as follows:

This compound > 1-Benzhydryl-3-bromoazetidine > 1-Benzhydryl-3-chloroazetidine

This trend is governed by the leaving group ability of the halide, which is inversely related to its basicity. Iodide is the weakest base among the halides and therefore the best leaving group.

FeatureThis compound1-Benzhydryl-3-bromoazetidine1-Benzhydryl-3-chloroazetidine
Leaving Group Iodide (I⁻)Bromide (Br⁻)Chloride (Cl⁻)
C-X Bond Strength WeakestIntermediateStrongest
Polarizability of X HighestIntermediateLowest
Leaving Group Ability ExcellentGoodModerate
Predicted Reactivity HighestIntermediateLowest

Proposed Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivities, a standardized kinetic study could be performed. The following protocol outlines a general procedure for comparing the rates of reaction of the three 1-Benzhydryl-3-haloazetidines with a common nucleophile, such as piperidine.

Objective: To determine the second-order rate constants for the reaction of this compound, 1-Benzhydryl-3-bromoazetidine, and 1-Benzhydryl-3-chloroazetidine with piperidine.

Materials:

  • This compound

  • 1-Benzhydryl-3-bromoazetidine

  • 1-Benzhydryl-3-chloroazetidine

  • Piperidine

  • Anhydrous Acetonitrile (MeCN)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Thermostatted reaction block or water bath

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each 1-Benzhydryl-3-haloazetidine (e.g., 0.1 M) in anhydrous acetonitrile containing a known concentration of the internal standard.

    • Prepare a stock solution of piperidine (e.g., 1.0 M) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a series of reaction vials, place an equal volume of the haloazetidine stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 25 °C, 40 °C, 55 °C).

  • Reaction Initiation and Monitoring:

    • Initiate the reactions by adding a tenfold excess of the piperidine stock solution to each vial.

    • At timed intervals, withdraw an aliquot from each reaction mixture and quench the reaction by diluting it in a vial containing a suitable quenching agent (e.g., a dilute acid solution).

  • Analysis:

    • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the remaining 1-Benzhydryl-3-haloazetidine relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the 1-Benzhydryl-3-haloazetidine versus time.

    • The slope of the resulting line will be the pseudo-first-order rate constant (k_obs).

    • Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of piperidine.

    • Compare the k₂ values for the iodo, bromo, and chloro derivatives to establish the experimental order of reactivity.

Visualizing the Reaction Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the nucleophilic substitution pathway and a generalized experimental workflow.

Nucleophilic_Substitution_Pathway Reactants 1-Benzhydryl-3-haloazetidine + Nucleophile TransitionState Transition State (SN2 Pathway) Reactants->TransitionState Attack of Nucleophile Products 3-Substituted-1-benzhydrylazetidine + Halide Ion TransitionState->Products Departure of Leaving Group

Caption: Generalized pathway for the Sₙ2 nucleophilic substitution on a 1-Benzhydryl-3-haloazetidine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Haloazetidines, Nucleophile, Internal Standard) Equilibrate Equilibrate Reactants to Temperature Prep_Solutions->Equilibrate Initiate Initiate Reaction by Mixing Equilibrate->Initiate Sample Withdraw and Quench Aliquots at Timed Intervals Initiate->Sample Analyze Analyze Samples by GC-MS or HPLC Sample->Analyze Calculate Calculate Rate Constants Analyze->Calculate Compare Compare Reactivities Calculate->Compare

Caption: A typical experimental workflow for a kinetic study comparing the reactivity of 3-haloazetidines.

The Benzhydryl Group: A Robust and Versatile Player in Nitrogen Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the strategic selection of nitrogen-protecting groups is paramount to success. While the Boc, Cbz, and Fmoc groups have long been the workhorses in this domain, the benzhydryl (Bzh) group offers a unique combination of stability and selective lability, positioning it as a powerful alternative in various synthetic contexts.

This comparative guide provides an objective analysis of the benzhydryl group's performance against other common nitrogen-protecting groups, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research and development endeavors.

At a Glance: A Comparative Overview of Nitrogen-Protecting Groups

The ideal nitrogen-protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved with high selectivity and yield. The choice of protecting group is intrinsically linked to the overall synthetic strategy, demanding careful consideration of orthogonality and compatibility with other functional groups.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Benzhydryl (Bzh)
alt text
Diphenylmethyl halide, DiphenylmethanolStrong acids (e.g., TFA, TfOH)Stable to a wide range of acidic and basic conditions, and catalytic hydrogenation.[1][2] Provides significant steric bulk.Requires strong acidic conditions for cleavage.
Boc
alt text
Di-tert-butyl dicarbonate (Boc)₂OStrong acids (e.g., TFA, HCl)[3]Easily introduced. Stable to catalytic hydrogenation and basic conditions.[4]Acid lability can be a limitation in the presence of other acid-sensitive groups.
Cbz
alt text
Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C), Strong acids (HBr/AcOH)[2]Stable to acidic and basic conditions.[5] Orthogonal to Boc and Fmoc.Not stable to catalytic hydrogenation. Requires a metal catalyst for cleavage.
Fmoc
alt text
Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[1]Base lability allows for mild deprotection. Orthogonal to Boc and Cbz.Unstable under basic conditions.

Delving Deeper: The Distinct Advantages of the Benzhydryl Group

The benzhydryl group's unique attributes make it a valuable tool for specific synthetic challenges:

  • Exceptional Stability: The N-benzhydryl group exhibits remarkable stability across a broad pH range and is resistant to catalytic hydrogenation conditions that readily cleave the Cbz group.[1][2] This robustness allows for a wider array of chemical transformations to be performed on other parts of the molecule without premature deprotection. In a study on regioselective N-substitution of uracils, the benzhydryl group was found to be stable to concentrated HCl at reflux, TFA at room temperature, and Pd-C catalyzed hydrogenation.[1][2]

  • Orthogonality: The benzhydryl group's resistance to catalytic hydrogenation and basic conditions provides excellent orthogonality with Cbz and Fmoc groups, respectively. This allows for selective deprotection sequences in complex molecules bearing multiple protected amines.

  • Steric Hindrance: The bulky nature of the two phenyl rings can provide steric shielding to the nitrogen atom, influencing the stereochemical outcome of reactions at adjacent centers and preventing undesirable side reactions.

Quantitative Comparison of Cleavage Kinetics

The rate of cleavage is a critical parameter in selecting a protecting group. A study on the trifluoroacetic acid (TFA) mediated cleavage of resin-bound carbamates provided quantitative insights into the relative lability of different protecting groups.

Linker/Protecting GroupFunctional GroupCleavage ConditionsHalf-life (t₁/₂)
BenzhydrylCarbamate0.5% TFA in CH₂Cl₂~10 min[5]
BenzylCarbamate0.5% TFA in CH₂Cl₂> 24 h[5]

This data highlights the significantly greater acid lability of the benzhydryl-based linker compared to the benzyl-based linker under dilute TFA conditions, allowing for selective cleavage.[5]

Experimental Protocols: A Practical Guide

To provide a practical comparison, here are detailed protocols for the protection and deprotection of a model amine, aniline, using the benzhydryl, Boc, Cbz, and Fmoc groups.

Protection of Aniline
Protecting GroupReagentsSolventBaseTimeTemperatureYield
Benzhydryl Aniline, Benzyl chlorideWaterSodium bicarbonate4 h90-95°C85-87%[4]
Boc Aniline, (Boc)₂ODichloromethaneAmberlyst-15< 1 minRoom Temp.99%[6]
Cbz Aniline, Cbz-ClWater-10 minRoom Temp.High[5]
Fmoc Aniline, Fmoc-ClWater--60°C84%[7]
Deprotection of N-Protected Aniline
Protecting GroupReagentsSolventTimeTemperatureYield
Benzhydryl N-Benzhydrylaniline, Triflic acidToluene24 hRoom Temp.-
Boc N-Boc-aniline, Oxalyl chlorideMethanol1-4 hRoom Temp.up to 90%[8]
Cbz N-Cbz-aniline, 10% Pd/C, NaBH₄Methanol5 minRoom Temp.98%[9]
Fmoc N-Fmoc-aniline, MorpholineAcetonitrile24 hRoom Temp.-[1]

Visualizing Synthetic Strategies

To aid in the conceptualization of synthetic workflows, the following diagrams illustrate key decision-making processes and experimental setups.

Protection_Deprotection_Workflow Start Amine (R-NH2) Protection Protection Start->Protection Protected_Amine Protected Amine (R-N(H)-PG) Protection->Protected_Amine Reaction Reaction on other functional groups Protected_Amine->Reaction Deprotection Deprotection Reaction->Deprotection Final_Product Final Product Deprotection->Final_Product

Caption: A generalized workflow for the use of a nitrogen-protecting group in a multi-step synthesis.

Protecting_Group_Selection Start Need to Protect a Nitrogen? Acid_Stable Need Stability to Acid? Start->Acid_Stable Yes Base_Stable Need Stability to Base? Acid_Stable->Base_Stable Yes Fmoc Use Fmoc Acid_Stable->Fmoc No H2_Stable Need Stability to H2/Pd? Base_Stable->H2_Stable Yes Boc Use Boc Base_Stable->Boc No Cbz Use Cbz H2_Stable->Cbz No Bzh Use Benzhydryl H2_Stable->Bzh Yes

Caption: A decision-making flowchart for selecting a suitable nitrogen-protecting group based on required stability.

Conclusion

The benzhydryl protecting group, with its pronounced stability and unique cleavage profile, represents a valuable addition to the synthetic chemist's toolbox. While not a universal replacement for the more common Boc, Cbz, and Fmoc groups, its application in specific scenarios, particularly where robustness to a wide range of reagents is required, can be highly advantageous. By understanding the comparative strengths and weaknesses of each protecting group, researchers can devise more efficient and effective synthetic strategies for the development of complex molecules and novel therapeutics.

References

Mass spectrometry analysis for the structural validation of 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Guide to the Structural Validation of 1-Benzhydryl-3-iodoazetidine

Published: December 25, 2025

This guide provides a comparative overview of mass spectrometry for the structural validation of this compound, a key intermediate in pharmaceutical synthesis. We present hypothetical yet plausible mass spectrometry data, outline detailed experimental protocols, and compare the technique with alternative structural elucidation methods to assist researchers, scientists, and drug development professionals.

Introduction to Structural Validation

Unambiguous structural confirmation is a cornerstone of chemical and pharmaceutical research. For a novel or synthesized compound like this compound, a multi-faceted analytical approach is often required. Mass spectrometry (MS) is a powerful tool in this process, providing precise molecular weight and valuable structural information through fragmentation analysis.[1] This guide focuses on the application of High-Resolution Mass Spectrometry (HRMS) and compares its utility against other common analytical techniques.[2][3][4]

Mass Spectrometry Analysis

High-Resolution Mass Spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is ideal for determining the elemental composition of this compound. The high resolving power allows for the differentiation of ions with very similar mass-to-charge ratios (m/z).[5][6]

Predicted Mass Spectrometry Data

The structure of this compound suggests a predictable fragmentation pattern. The primary fragmentations are expected to be the loss of the iodine atom and the cleavage of the bond between the azetidine ring and the benzhydryl group.

  • Molecular Formula: C₁₆H₁₆IN

  • Monoisotopic Mass: 349.0328 u

IonPredicted m/zDescription
[M+H]⁺ 350.0406 Protonated molecular ion (Parent Ion)
[M-I]⁺223.1283Loss of the iodine radical
[C₁₃H₁₁]⁺167.0861Benzhydryl cation (diphenylmethyl cation)
[C₃H₅IN]⁺181.9545Iodoazetidine fragment
Proposed Fragmentation Pathway

The fragmentation of the protonated molecule likely follows two main pathways initiated by bond cleavages alpha to the nitrogen atom.[7][8] The benzhydryl cation is expected to be a prominent peak due to its stability.

G cluster_main Proposed ESI-MS Fragmentation Pathway mol This compound [M+H]⁺ m/z = 350.0406 frag1 Benzhydryl Cation [C₁₃H₁₁]⁺ m/z = 167.0861 mol->frag1 Cleavage of N-C bond frag2 Iodoazetidine Fragment [C₃H₆IN]⁺ m/z = 182.9623 mol->frag2 Cleavage of N-C bond frag3 [M-I]⁺ [C₁₆H₁₆N]⁺ m/z = 222.1283 mol->frag3 Loss of Iodine

Caption: Predicted fragmentation of this compound in ESI-MS.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for obtaining high-resolution mass spectra using an ESI source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.[9][10]

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Orbitrap or TOF.

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas Flow Rate: 12 L/min.[11]

    • Desolvation Gas Temperature: 300 °C.[11]

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 100-500.

  • Data Analysis: Process the raw data to identify the exact mass of the parent ion ([M+H]⁺) and major fragment ions. Use the measured exact masses to calculate the elemental composition and confirm the molecular formula.

Comparison with Alternative Analytical Techniques

While mass spectrometry is excellent for determining molecular weight and formula, a combination of techniques is often necessary for complete and unambiguous structural validation.[4]

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition, structural fragments.High sensitivity, requires very small sample amount, fast analysis.Provides limited information on stereochemistry and atom connectivity.
NMR Spectroscopy (¹H, ¹³C) Detailed atom connectivity, stereochemistry, and 3D structure.Provides unambiguous structural information.Lower sensitivity, requires larger sample amount, longer analysis time.
FT-IR Spectroscopy Presence of specific functional groups.Fast, non-destructive, good for identifying key bonds.Provides limited information on the overall molecular skeleton.
Elemental Analysis Percentage composition of elements (C, H, N).Confirms empirical formula.Does not provide structural information, requires pure sample.
Integrated Structural Validation Workflow

A logical workflow ensures all aspects of the molecule's structure are confirmed. Mass spectrometry plays a crucial early role in confirming the molecular weight before more time-intensive analyses are performed.

G cluster_workflow Structural Validation Workflow synthesis Compound Synthesis (this compound) ms HRMS Analysis (Confirm Molecular Weight & Formula) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Determine Connectivity & Stereochemistry) ms->nmr If MW matches ftir FT-IR Spectroscopy (Confirm Functional Groups) ms->ftir If MW matches final Final Structure Confirmed nmr->final ftir->final

Caption: A typical workflow for the structural validation of a small molecule.

Conclusion

Mass spectrometry is an indispensable tool for the structural validation of this compound, rapidly providing high-confidence data on molecular weight and elemental composition. The predicted fragmentation pattern, centered around the stable benzhydryl cation and the loss of iodine, offers significant structural clues. For unequivocal proof of structure, especially regarding atom connectivity and stereochemistry, it is essential to use mass spectrometry in conjunction with other analytical methods like NMR and FT-IR spectroscopy. This integrated approach ensures the highest level of confidence in the final structural assignment.

References

A Comparative Guide to the Synthetic Pathways of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a valuable structural motif in medicinal chemistry, offering a unique combination of conformational rigidity and desirable physicochemical properties. Its incorporation into drug candidates has been shown to enhance potency, selectivity, and metabolic stability. This guide provides a comparative analysis of key synthetic pathways to functionalized azetidines, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific synthetic goals.

Overview of Synthetic Strategies

The construction of the strained four-membered azetidine ring presents unique synthetic challenges. Several powerful methods have been developed, broadly categorized as:

  • Intramolecular Cyclization: Formation of the azetidine ring through the cyclization of an acyclic precursor containing a nitrogen nucleophile and a suitable leaving group.

  • [2+2] Cycloaddition: The direct formation of the four-membered ring from two two-atom components, most notably the aza Paternò-Büchi reaction.

  • Ring Expansion: The conversion of a three-membered aziridine ring into the four-membered azetidine ring.

  • Reduction of β-Lactams: The conversion of readily available azetidin-2-ones to the corresponding azetidines.

This guide will focus on a detailed comparison of the most prominent and synthetically useful of these strategies.

Comparative Data of Synthetic Pathways

The following tables provide a summary of quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiency and selectivity across various substrates.

Table 1: Intramolecular Cyclization Methods
MethodSubstrate TypeCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Diastereoselectivity (dr)Reference
Classical Cyclization γ-HaloamineBase (e.g., NaH, K₂CO₃)THF, DMFRT - 1002 - 2444 - 85Substrate dependent[1]
Pd-Catalyzed C-H Amination Amine with a directing groupPd(OAc)₂ / oxidantToluene50 - 1102481N/A[2]
La(OTf)₃-Catalyzed Aminolysis cis-3,4-Epoxy amineLa(OTf)₃ (5 mol%)(CH₂Cl)₂Reflux1 - 2475 - 95High (4-exo-tet)[3][4]
Table 2: [2+2] Cycloaddition Methods
MethodReactant 1 (Imine Source)Reactant 2 (Alkene)Catalyst/ConditionsSolventTemp. (°C)Time (h)Yield (%)Diastereoselectivity (dr)Reference
Aza Paternò-Büchi (UV) Cyclic ImineElectron-rich alkeneUV light (e.g., 254 nm)AcetoneRT16 - 727 - 85Endo/Exo mixtures[5]
Visible-Light-Mediated (Intermol.) 2-Isoxazoline-3-carboxylateVarious alkenesIr photocatalyst / Blue LED(CH₂Cl)₂RT1642 - 93Often high[6][7][8][9]
Visible-Light-Mediated (Intramol.) Imine tethered to an alkene-Ir photocatalyst / Blue LEDMeCNRT12 - 24up to 98%High[9]
Table 3: Ring Expansion and Other Methods
MethodStarting MaterialReagent(s)SolventTemp. (°C)Time (h)Yield (%)Enantiomeric Ratio (er)Reference
Biocatalytic Ring Expansion AziridineEngineered Cytochrome P450 / Diazo compoundBufferRT24up to 99%99:1[10][11][12]
Staudinger Reaction ([2+2] Cycloaddition) ImineKetene (often generated in situ)Various-78 to RT1 - 1221 - 77cis/trans mixtures[13][14]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic pathways discussed above.

Intramolecular Cyclization: La(OTf)₃-Catalyzed Aminolysis of a cis-3,4-Epoxy Amine

This method provides a highly regioselective route to 3-hydroxyazetidines.[3][4]

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (0.2 M) at room temperature, add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the reaction mixture under reflux and monitor by TLC until completion (typically 1-24 hours).

  • Cool the mixture to 0 °C and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-hydroxyazetidine.

[2+2] Cycloaddition: Visible-Light-Mediated Intermolecular Aza Paternò-Büchi Reaction

This protocol describes a mild and efficient method for the synthesis of highly functionalized azetidines using visible light photoredox catalysis.[6][7][8][9]

Procedure:

  • In an oven-dried vial equipped with a magnetic stir bar, combine the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (3.0-10.0 equiv), and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%).

  • Seal the vial with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Add anhydrous 1,2-dichloroethane (to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Stir the reaction mixture at room temperature under irradiation with a blue LED (e.g., 427 nm) for 16 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized azetidine.

Ring Expansion: Biocatalytic One-Carbon Ring Expansion of Aziridines

This cutting-edge method utilizes an engineered enzyme to achieve a highly enantioselective[3][6]-Stevens rearrangement.[10][11][12]

Procedure:

  • In a suitable vessel, prepare a solution of the engineered cytochrome P450 variant (P411-AzetS) in a buffered aqueous solution.

  • Add the aziridine substrate (1.0 equiv).

  • Initiate the reaction by the addition of a diazo compound (e.g., ethyl diazoacetate) and a reducing agent (e.g., glucose and glucose dehydrogenase for cofactor regeneration).

  • Stir the reaction at room temperature for 24 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate.

  • Purify the resulting azetidine by flash column chromatography.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic pathways.

Intramolecular_Cyclization cluster_start Starting Material Preparation cluster_reaction Ring Formation cluster_end Product Isolation Start Acyclic Precursor (e.g., γ-amino alcohol) Activation Activation of Leaving Group Start->Activation e.g., Mesylation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Base or Catalyst Product Functionalized Azetidine Cyclization->Product

Caption: Workflow for Azetidine Synthesis via Intramolecular Cyclization.

Aza_Paterno_Buchi cluster_reactants Reactants cluster_reaction Photocycloaddition cluster_product Product Imine Imine or Imine Precursor Excitation Excitation of Imine (Visible Light/Catalyst) Imine->Excitation Alkene Alkene Cycloaddition [2+2] Cycloaddition Alkene->Cycloaddition Excitation->Cycloaddition Triplet State Azetidine Functionalized Azetidine Cycloaddition->Azetidine

Caption: Pathway of the Visible-Light-Mediated Aza Paternò-Büchi Reaction.

Ring_Expansion cluster_start Starting Materials cluster_reaction Biocatalytic Conversion cluster_product Product Aziridine Aziridine Ylide Aziridinium Ylide Formation Aziridine->Ylide Diazo Diazo Compound Diazo->Ylide Enzyme Catalyst Rearrangement [1,2]-Stevens Rearrangement Ylide->Rearrangement Azetidine Enantioenriched Azetidine Rearrangement->Azetidine

Caption: Biocatalytic Ring Expansion of Aziridines to Azetidines.

Conclusion

The synthesis of functionalized azetidines has seen remarkable progress, with a variety of powerful methods now available to the synthetic chemist.

  • Intramolecular cyclization remains a robust and versatile strategy, with modern catalytic variants offering improved efficiency and functional group tolerance.

  • [2+2] photocycloadditions , particularly visible-light-mediated protocols, provide a direct and atom-economical route to complex azetidines under mild conditions.

  • Biocatalytic ring expansion represents a frontier in azetidine synthesis, offering unparalleled enantioselectivity for the preparation of chiral building blocks.

The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the required level of stereocontrol. This guide aims to provide the necessary comparative data and procedural details to facilitate this decision-making process for researchers in the field.

References

Comparative Analysis of Biological Activities of 1-Benzhydrylazetidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzhydrylazetidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of a wide range of biologically active compounds. While 1-Benzhydryl-3-iodoazetidine is a key synthetic intermediate, its direct biological activity is less explored than that of its subsequent derivatives. This guide provides a comparative analysis of the biological activities of various compounds derived from the 1-benzhydrylazetidine core, with a focus on modifications at the 3-position and related benzhydryl-containing structures. The data presented herein is intended to inform drug discovery and development efforts by highlighting the therapeutic potential of this chemical class.

I. Overview of Biological Activities

Compounds derived from the 1-benzhydrylazetidine and related benzhydrylpiperazine frameworks have demonstrated a broad spectrum of pharmacological effects. These activities are largely dictated by the nature of the substituent at the 3-position of the azetidine ring or modifications to the piperazine ring. Key reported biological activities include:

  • Neuropsychiatric and Neurological Modulation: Derivatives have shown potential as glycine transporter inhibitors, with implications for treating schizophrenia, anxiety, and depression.[1] Additionally, related piperidine compounds exhibit high affinity for monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), suggesting applications in treating drug abuse, depression, and ADHD.[2]

  • Anticancer Activity: 1-Benzhydrylpiperazine-based compounds have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating significant anti-breast cancer activity.[3]

  • Cardiovascular Effects: Certain azetidine derivatives, such as 1-cyclohexyl-3-guanidinoazetidine, have shown excellent antihypertensive activity.[4] Related 1-benzhydryl piperazine derivatives have also been evaluated for their angiotensin-converting enzyme (ACE) inhibition potential.[5]

  • Antimicrobial and Anthelmintic Properties: The 1-benzhydrylpiperazine scaffold has been associated with both antimicrobial and anthelmintic activities.[5][6]

  • Antihistaminic Effects: Derivatives of 1-benzhydrylpiperazine have been synthesized and evaluated for their antihistaminic properties.[6]

II. Comparative Data on Biological Activity

The following tables summarize the quantitative data for various derivatives, showcasing the impact of structural modifications on their biological potency.

Table 1: HDAC Inhibitory Activity of 1-Benzhydrylpiperazine-Based Hydroxamic Acids [3]

Compound IDLinker Length (n)HDAC6 IC₅₀ (µM)HDAC1 Selectivity RatioHDAC3 Selectivity RatioHDAC8 Selectivity Ratio
9b -0.03147.511223
8b 7NanomolarNot ReportedNot ReportedNot Reported
7b 6NanomolarNot ReportedNot ReportedNot Reported
6b 5NanomolarNot ReportedNot ReportedNot Reported

Table 2: Monoamine Transporter Affinity of Benzhydryloxy-Piperidine Derivatives [2]

Compound IDDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)
9b 2.2978.4155
9d 1.5514.1259

Table 3: Antimicrobial Activity (MIC) of 1-Benzhydryl Piperazine Derivatives [5]

Compound IDP. aeruginosa (µM)S. aureus (µM)S. aureus MLS 16 (µM)
12a 8.96>491>491
12d >49142.2>491
12i >491>49181.3
12b Broad SpectrumBroad SpectrumBroad Spectrum

III. Experimental Protocols

A. HDAC Inhibition Assay[3]

The in vitro biochemical luminescence assay for HDAC inhibition was performed using a commercial kit with purified HDAC enzymes. The synthesized compounds were initially screened at a concentration of 5 µM to determine the percentage of HDAC6 inhibition. For compounds showing significant activity, IC₅₀ values were determined by testing a range of concentrations. The assay technology was validated using reference HDAC inhibitors with a wide potency range (valproic acid, sodium butyrate, and Trichostatin A).

B. Monoamine Transporter Binding Assay[2]

The affinity of the compounds for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters was determined using in vitro uptake inhibition assays. The specific protocols for these assays involve radioligand binding studies with membranes prepared from cells expressing the respective transporters. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ values obtained from concentration-response curves.

C. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[5]

The antimicrobial activity of the synthesized compounds was evaluated by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains. This was likely performed using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Signaling Pathways and Mechanisms of Action

A. HDAC Inhibition Signaling Pathway

HDAC inhibitors, such as the 1-benzhydrylpiperazine derivatives, function by blocking the activity of histone deacetylases. This leads to an increase in histone acetylation, resulting in a more open chromatin structure and the transcription of tumor suppressor genes. This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.

HDAC_Inhibition_Pathway HDACi 1-Benzhydrylpiperazine Derivative (HDACi) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Transcription Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

Caption: HDAC Inhibition Pathway by 1-Benzhydrylpiperazine Derivatives.

B. Monoamine Transporter Inhibition

Compounds targeting monoamine transporters block the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission. This mechanism is central to the action of many antidepressants and treatments for ADHD.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PresynapticNeuron Neurotransmitter Release Neurotransmitter Neurotransmitter (Dopamine, Norepinephrine, Serotonin) PresynapticNeuron->Neurotransmitter Transporter Monoamine Transporter (DAT, NET, SERT) Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Signal Enhanced Neurotransmission Receptor->Signal Inhibitor Benzhydryloxy-Piperidine Derivative Inhibitor->Transporter Inhibition Synthesis_Workflow Start This compound Reaction Nucleophilic Substitution Start->Reaction Nucleophile Nucleophile (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reaction Product 3-Substituted 1-Benzhydrylazetidine Derivatives Reaction->Product Screening Biological Activity Screening Product->Screening Lead Lead Compounds Screening->Lead

References

A Comparative Guide to the Purity Assessment of 1-Benzhydryl-3-iodoazetidine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. 1-Benzhydryl-3-iodoazetidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its chemical purity is paramount to control the impurity profile of the final drug product. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for many pharmaceutical intermediates.[1][2] The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.[3] For a compound like this compound, a reversed-phase method is typically the most effective approach.

Experimental Protocol: Reversed-Phase HPLC

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using a diluent (e.g., 50:50 acetonitrile:water).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 25 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

  • Impurities are identified by their relative retention times (RRT) compared to the main this compound peak.

Hypothetical HPLC Data

The following table summarizes expected results from an HPLC analysis, demonstrating the separation of the main compound from potential process-related impurities.

Peak IDRetention Time (min)Peak Area (mAU*s)Area %Identity
14.215.80.45Benzhydrylamine (Starting Material)
28.93480.098.98This compound
312.522.10.57Unknown Impurity

Table 1: Representative HPLC data for the purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and thermally stable compounds.[1][2] It offers excellent separation efficiency and provides definitive structural information from the mass spectrometer, making it invaluable for identifying unknown impurities.[1] The primary consideration for this compound is its thermal stability in the GC inlet.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in a 10 mL volumetric flask using a suitable solvent (e.g., Dichloromethane).

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a GC vial.

2. Chromatographic Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 270 °C (Note: Lower temperatures should be tested to prevent degradation).

  • Injection Volume: 1 µL (Split mode, 50:1).

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold at 300 °C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-450 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

3. Data Analysis:

  • Purity is calculated by area percent from the Total Ion Chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra to library databases (e.g., NIST) and by interpreting their fragmentation patterns.

Hypothetical GC-MS Data

The following table presents plausible data from a GC-MS analysis.

Peak IDRetention Time (min)Peak Area (TIC)Area %Key Mass Fragments (m/z)Tentative Identity
15.818,5000.48183, 167, 104Benzhydrylamine
211.23,825,00099.01349, 222, 167This compound
314.119,7000.51208, 167, 91Unknown Impurity

Table 2: Representative GC-MS data for the purity analysis of this compound.

Visualizing the Analytical Process

G Figure 1. General Analytical Workflow cluster_0 HPLC Workflow cluster_1 GC-MS Workflow Sample_HPLC Sample Weighing & Dissolution Filter_HPLC Filtration (0.45 µm) Sample_HPLC->Filter_HPLC Inject_HPLC HPLC Injection Filter_HPLC->Inject_HPLC Data_HPLC Chromatographic Separation & UV Detection Inject_HPLC->Data_HPLC Report_HPLC Purity Calculation (Area %) Data_HPLC->Report_HPLC Sample_GC Sample Weighing & Dissolution Inject_GC GC Injection Sample_GC->Inject_GC Data_GC Chromatographic Separation Inject_GC->Data_GC MS_Scan Mass Spectrometry Detection Data_GC->MS_Scan Report_GC Purity Calculation & Spectral Identification MS_Scan->Report_GC G Figure 2. Technique Comparison cluster_0 HPLC cluster_1 GC-MS HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages HPLC_Node->HPLC_Adv HPLC_Dis Considerations HPLC_Node->HPLC_Dis Adv_HPLC_1 Suits non-volatile & thermally labile compounds HPLC_Adv->Adv_HPLC_1 Adv_HPLC_2 Robust for routine QC HPLC_Adv->Adv_HPLC_2 Adv_HPLC_3 Simpler sample prep HPLC_Adv->Adv_HPLC_3 Dis_HPLC_1 Limited structural info from UV detector HPLC_Dis->Dis_HPLC_1 Dis_HPLC_2 LC-MS needed for identification HPLC_Dis->Dis_HPLC_2 GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Adv Advantages GCMS_Node->GCMS_Adv GCMS_Dis Considerations GCMS_Node->GCMS_Dis Adv_GCMS_1 Definitive impurity identification GCMS_Adv->Adv_GCMS_1 Adv_GCMS_2 Higher separation efficiency GCMS_Adv->Adv_GCMS_2 Adv_GCMS_3 Detects volatile impurities GCMS_Adv->Adv_GCMS_3 Dis_GCMS_1 Risk of thermal degradation GCMS_Dis->Dis_GCMS_1 Dis_GCMS_2 Requires analyte volatility GCMS_Dis->Dis_GCMS_2

References

Azetidine-containing peptides versus proline derivatives in structural biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between incorporating azetidine-2-carboxylic acid (Aze) or its natural homolog, proline (Pro), into a peptide backbone can have profound implications for structure, stability, and ultimately, function. This guide provides an objective comparison of these two cyclic amino acids, supported by experimental data, to inform rational peptide design and optimization.

The substitution of proline with azetidine-2-carboxylic acid, a non-proteinogenic amino acid, introduces a smaller, four-membered ring in place of proline's five-membered pyrrolidine ring. This seemingly subtle modification significantly alters the conformational landscape of peptides, offering a powerful tool for modulating their biological activity and pharmacokinetic properties.

At a Glance: Key Physicochemical and Structural Differences

PropertyAzetidine-2-carboxylic Acid (Aze)L-Proline (Pro)References
Ring Size 4-membered (azetidine)5-membered (pyrrolidine)[1]
Ring Pucker More planarMore puckered (endo/exo conformations)[1]
Conformational Flexibility Generally more flexible in peptidesMore conformationally restricted[1][2][3]
Turn Preference Induces γ-turnsInduces β-turns[3][4][5]
Peptide Bond Isomerization Greater propensity for trans→cis isomerizationLower propensity for trans→cis isomerization[6]
Effect on Collagen Triple Helix DestabilizingEssential for stability[2]

Deep Dive: Conformational and Stability Data

The incorporation of Aze into peptide scaffolds leads to distinct structural perturbations compared to Pro. These differences can be quantified using various biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. The chemical shifts of backbone and side-chain atoms are highly sensitive to the local electronic environment and secondary structure.

ParameterAzetidine-containing Peptide (Model)Proline-containing Peptide (Model)Key ObservationsReferences
¹³Cβ - ¹³Cγ Chemical Shift Difference (Δδ) Smaller differenceLarger difference, indicative of ring puckerReflects the flatter nature of the azetidine ring compared to the puckered pyrrolidine ring.[7]
Trans/Cis Isomer Ratio Higher proportion of cis-isomer observed in some sequencesPredominantly trans-isomerThe strained four-membered ring of Aze can lower the energy barrier for cis-trans isomerization.[6]
Dihedral Angles (φ, ψ) Favors angles consistent with γ-turnsFavors angles consistent with β-turns and polyproline II helicesThis fundamental difference in turn preference is a key driver of the distinct secondary structures adopted by Aze- and Pro-containing peptides.[2][8]
X-ray Crystallography Data

Solid-state structural analysis via X-ray crystallography provides high-resolution insights into the preferred conformations and intermolecular interactions of these modified peptides.

ParameterAzetidine-containing Peptide (Example)Proline-containing Peptide (Example)Key ObservationsReferences
Backbone Torsion Angles (φ, ψ) Often observed in γ-turn conformations (φ ≈ ±75-85°, ψ ≈ ∓60-70°)Commonly found in β-turn (Type I, II, etc.) or polyproline II helix (φ ≈ -75°, ψ ≈ +145°) conformationsCrystal structures confirm the turn preferences observed in solution.[9]
Ring Pucker Amplitude Lower amplitudeHigher amplitude (endo/exo puckering)The near-planar azetidine ring contrasts with the distinct puckered states of the pyrrolidine ring.[9]
Proteolytic Stability

A significant advantage of incorporating non-natural amino acids like Aze is the potential to enhance resistance to enzymatic degradation, a critical factor for peptide-based therapeutics.

PeptideEnzymeHalf-life (t₁/₂)Fold Increase in Stability (Aze vs. Pro)References
Model Peptide (Pro-containing)Trypsin~5 minutes-[10]
Model Peptide (Aze-containing)Trypsin> 2 hours> 24x[3][10]
Model Peptide (Pro-containing)SerumVariable, often short-[11][12]
Model Peptide (Aze-containing)SerumSignificantly increasedDependent on sequence and modification[3][11]

Note: The specific half-life and fold increase are highly dependent on the peptide sequence and the specific protease.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of key experimental protocols used in the characterization of azetidine-containing and proline-derived peptides.

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide:

  • Resin Swelling: Swell a suitable solid support (e.g., Rink Amide resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and couple it to the deprotected resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each subsequent amino acid, including the Fmoc-Aze-OH residue, until the desired peptide sequence is assembled.[3][6]

  • Final Deprotection: Remove the Fmoc group from the N-terminal amino acid.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry.

G Resin Swell Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Couple First Amino Acid Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Loop Repeat for each Amino Acid (including Aze) Wash1->Loop n-1 times Deprotection2 Final Fmoc Deprotection Loop->Deprotection2 Cleavage Cleave from Resin Deprotection2->Cleavage Purification Purify and Characterize Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow

NMR Spectroscopy for Structural Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O or a deuterated organic solvent) to a concentration of 1-5 mM.[13] The pH should be adjusted to minimize amide proton exchange, typically below 7.5.[14]

  • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including:

    • ¹H: For initial assessment of sample purity and folding.

    • TOCSY (Total Correlation Spectroscopy): To identify coupled proton spin systems within each amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for 3D structure calculation.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

    • ¹H-¹⁵N HSQC: For peptides containing ¹⁵N-labeled amino acids, to correlate amide protons with their backbone nitrogens.

  • Resonance Assignment: Sequentially assign the observed NMR signals to specific atoms in the peptide sequence.[15]

  • Structural Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from ³J-coupling constants.

  • Structure Calculation and Refinement: Use the experimental restraints in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.[16]

In Vitro Proteolytic Stability Assay
  • Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO). Thaw plasma (e.g., human or mouse) at 37°C and pre-warm.[10]

  • Incubation: Initiate the assay by adding the peptide stock solution to the pre-warmed plasma to a final concentration (e.g., 10-100 µM). Incubate the mixture at 37°C with gentle agitation.[11]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic degradation by adding a quenching solution, such as cold acetonitrile containing an internal standard, to each aliquot. This precipitates the plasma proteins.[10]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.

  • Analysis: Analyze the supernatant using LC-MS/MS or RP-HPLC to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) of the peptide in the plasma.

Biological Implications and Signaling

The misincorporation of Aze in place of Pro can have significant biological consequences, leading to protein misfolding and cellular stress. This triggers the Unfolded Protein Response (UPR), a signaling pathway aimed at restoring endoplasmic reticulum (ER) homeostasis.[10][17]

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus Aze Azetidine-2-carboxylic Acid (Aze) Misincorporation Misfolded Misfolded Proteins Aze->Misfolded BiP BiP Dissociation Misfolded->BiP PERK PERK BiP->PERK IRE1 IRE1 BiP->IRE1 ATF6 ATF6 BiP->ATF6 eIF2a p-eIF2α PERK->eIF2a activation XBP1 spliced XBP1 IRE1->XBP1 activation ATF6n ATF6 (cleaved) ATF6->ATF6n transport to Golgi & cleavage ATF4 ATF4 eIF2a->ATF4 translation UPR_Genes UPR Target Gene Expression ATF4->UPR_Genes transcription XBP1->UPR_Genes transcription ATF6n->UPR_Genes transcription Outcome Adaptive Response (Protein Folding, ERAD) or Apoptosis UPR_Genes->Outcome

Aze-Induced Unfolded Protein Response

Conclusion

The substitution of proline with azetidine-2-carboxylic acid provides a versatile strategy for modulating the structural and functional properties of peptides. The smaller, more planar azetidine ring imparts greater flexibility and a distinct preference for γ-turns, contrasting with the β-turn and polyproline II helix propensities of proline. These conformational changes can lead to enhanced proteolytic stability, making azetidine-containing peptides attractive candidates for drug development. However, the potential for misincorporation and induction of cellular stress pathways underscores the importance of careful design and thorough biological evaluation. By understanding the fundamental differences outlined in this guide, researchers can make more informed decisions in the design of novel peptides with tailored therapeutic profiles.

References

Safety Operating Guide

Proper Disposal of 1-Benzhydryl-3-iodoazetidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential guidance on the safe and compliant disposal of 1-Benzhydryl-3-iodoazetidine, a halogenated organic compound utilized in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: Use a NIOSH-approved respirator if working with powders or in a poorly ventilated area.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and show the medical personnel the compound's safety information.

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbent material and the spilled substance into a designated, labeled, and sealed container for hazardous waste. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires special handling.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing paper), and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible waste container.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other components.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.

    • Specifically, keep it separate from non-halogenated organic waste to facilitate proper disposal and potential recycling of solvents.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.

    • The primary recommended method of disposal for halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic and toxic fumes.[1]

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Summary of Safety Data for Structurally Similar Compounds

Hazard Information1-Benzhydryl-3-fluoroazetidine1-Benzhydryl-3-azetidinone1-Benzhydryl-3-azetidinol
Primary Hazards May cause respiratory irritation.Causes skin irritation, serious eye irritation.Causes severe skin burns and eye damage.
First Aid: Skin Wash off with soap and plenty of water.Wash with plenty of soap and water.Take off immediately all contaminated clothing. Rinse skin with water/shower.
First Aid: Eyes Rinse thoroughly with plenty of water.Rinse cautiously with water for several minutes.Rinse cautiously with water for several minutes.
Disposal Recommendation Burn in a chemical incinerator. Offer to a licensed disposal company.Dispose of contents/container to an approved waste disposal plant.Dispose of contents/container to an approved waste disposal plant.

Disposal Workflow

DisposalWorkflow cluster_Preparation Preparation & Handling cluster_WasteCollection Waste Collection & Segregation cluster_StorageDisposal Storage & Final Disposal cluster_Spill Spill Response PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Handling Handle in a well-ventilated area (e.g., chemical fume hood) PPE->Handling Collect Collect all waste in a designated, labeled container Handling->Collect Segregate Segregate from non-halogenated waste Collect->Segregate Store Store sealed container in a designated waste area ContactEHS Contact EHS or licensed waste disposal company Store->ContactEHS Incineration High-Temperature Incineration (Recommended Method) ContactEHS->Incineration Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain with inert absorbent Evacuate->Contain Cleanup Collect waste in a sealed container Contain->Cleanup Decontaminate Decontaminate spill area Cleanup->Decontaminate Decontaminate->Collect Dispose of as hazardous waste

Caption: A workflow diagram illustrating the proper disposal procedures for this compound.

This guide is intended to provide essential operational and disposal information. Always prioritize your institution's specific safety protocols and consult with your EHS department for any questions or clarification.

References

Personal protective equipment for handling 1-Benzhydryl-3-iodoazetidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzhydryl-3-iodoazetidine was not publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally similar compounds, including other azetidine derivatives and halogenated organic compounds. Researchers must consult the supplier-provided SDS for this compound and conduct a thorough risk assessment before handling this chemical.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE, based on the hazards associated with analogous compounds, which include potential skin and eye irritation, respiratory effects, and harm if swallowed or inhaled.[1][2][3]

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][4][5]Must conform to EN166 (EU) or NIOSH (US) standards.[1] Essential to protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended).[5][6]Inspect gloves before use and use proper removal technique to avoid skin contact.[1] Nitrile gloves offer good resistance to a variety of organic solvents.[5]
Body Protection Laboratory coat.[4][5]Should be long-sleeved and fully buttoned to protect against incidental contact.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for higher-risk tasks.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges are recommended.[1] Always work in a chemical fume hood.[7]

Operational and Handling Plan

Safe handling of this compound requires adherence to standard laboratory safety practices and specific precautions due to its potential hazards.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Gather all necessary PPE as detailed in the table above and inspect for integrity.

    • Have an emergency plan in place, including the location of eyewash stations and safety showers.

    • Keep a spill kit readily accessible.

  • Handling the Chemical:

    • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Avoid direct contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Use appropriate, clean, and dry glassware and equipment.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

    • Keep away from incompatible materials such as acids, reducing agents, and oxidizing agents.[7]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • In case of skin contact: Immediately wash off with soap and plenty of water and seek medical attention.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[1] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[7]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]

  • In case of a spill: Evacuate personnel to a safe area. Use personal protective equipment.[1] Sweep up the material, place it in a suitable closed container for disposal, and avoid creating dust.[1]

Disposal Plan

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Improper disposal can cause significant environmental harm.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling and Storage of Waste:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.[1]

    • Disposal will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Ensure compliance with all local, regional, and national hazardous waste regulations.[7]

Visual Workflow for Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS & Risk Assessment prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Fume Hood & Equipment prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Contact & Dust handle1->handle2 handle3 Transfer & Use handle2->handle3 store1 Tightly Closed Container handle3->store1 disp1 Collect in Labeled Container handle3->disp1 store2 Cool, Dry, Ventilated Area store1->store2 disp2 Store Waste Securely disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: A high-level workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
1-Benzhydryl-3-iodoazetidine
Reactant of Route 2
Reactant of Route 2
1-Benzhydryl-3-iodoazetidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.